Product packaging for Esterbut-3(Cat. No.:CAS No. 125161-47-9)

Esterbut-3

Cat. No.: B1671305
CAS No.: 125161-47-9
M. Wt: 290.31 g/mol
InChI Key: WFVFQUPBGWFLMB-DVYMNCLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monoacetone glucose 3-butyrate (CAS 125161-47-9) is a monosaccharide ester that functions as a stabilized prodrug of butyric acid, designed to overcome the rapid clearance and short plasma half-life of the native compound. This long-acting derivative demonstrates potent biological activities in research models, particularly as a potent inhibitor of tumor cell proliferation. A key mechanism of action is its ability to induce apoptosis (programmed cell death) and promote cell differentiation in human leukemic cell lines such as HL-60 and U-937. Studies show that treatment with 1 mM of this compound induces apoptosis in 25% of HL-60 cells by day 6, outperforming sodium butyrate. This apoptotic effect is associated with a decrease in BCL-2 protein expression and DNA fragmentation observable within hours of treatment. The compound is thought to act as a histone deacetylase (HDAC) inhibitor, leading to hyperacetylation of histones and subsequent alterations in gene expression. Its stability and enhanced lipophilicity facilitate cellular uptake and sustained release of butyrate, making it a valuable research tool for investigating cancer therapeutics, cellular differentiation, and epigenetic regulation. This product is For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O7 B1671305 Esterbut-3 CAS No. 125161-47-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125161-47-9

Molecular Formula

C13H22O7

Molecular Weight

290.31 g/mol

IUPAC Name

[(3aR,5R,6S,6aR)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate

InChI

InChI=1S/C13H22O7/c1-4-5-8(16)17-10-9(7(15)6-14)18-12-11(10)19-13(2,3)20-12/h7,9-12,14-15H,4-6H2,1-3H3/t7-,9-,10+,11-,12-/m1/s1

InChI Key

WFVFQUPBGWFLMB-DVYMNCLGSA-N

Isomeric SMILES

CCCC(=O)O[C@@H]1[C@@H]2[C@H](O[C@@H]1[C@@H](CO)O)OC(O2)(C)C

Canonical SMILES

CCCC(=O)OC1C2C(OC1C(CO)O)OC(O2)(C)C

Appearance

Solid powder

Other CAS No.

125161-47-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose
3n-But
3n-butyrate
esterbut-3
MAG-3BUT
monoacetone glucose 3-butyrate
monobut-3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Esterbut-3: A Butyric Acid Prodrug for Oncological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esterbut-3, with the chemical name 3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose, is a synthetic prodrug of butyric acid. It is designed to overcome the pharmacological limitations of butyric acid, a short-chain fatty acid with known anti-neoplastic properties. Butyric acid, a natural product of fiber fermentation in the colon, is a potent histone deacetylase (HDAC) inhibitor that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. However, its therapeutic application is hampered by a short half-life and rapid metabolism. This compound masks the active butyric acid molecule as an ester, improving its stability and facilitating its delivery to target cells, where it can be hydrolyzed to release the active compound. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its potential in cancer research and drug development.

Chemical Structure and Properties

This compound is a monosaccharide derivative characterized by a butyryl group esterified at the C-3 position of a 1,2-O-isopropylidene-protected α-D-glucofuranose. This structure confers increased lipophilicity compared to butyric acid, which is crucial for its prodrug function.

Chemical Identifiers:

  • IUPAC Name: [(3aR,5R,6S,6aR)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1][2]dioxol-6-yl] butanoate

  • Synonyms: Monoacetone glucose 3-butyrate, 3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose

  • Molecular Formula: C₁₃H₂₂O₇

  • CAS Number: 125161-47-9

Physicochemical Properties
PropertyValueSource
Molecular Weight 290.31 g/mol PubChem CID: 130381
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents such as DMSO, methanol, DMF, dichloromethane, and ethyl acetate. Limited solubility in water.Inferred from related compounds
pKa Not available-

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a specific public repository of the spectra for this compound is not available, the expected spectral features are outlined below based on its chemical structure.

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the glucofuranose backbone, the isopropylidene protecting group, and the butyryl ester moiety.

1.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will complement the ¹H NMR data, with distinct signals for each of the 13 carbon atoms in the molecule.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl group of the ester and the C-O bonds of the ether and alcohol functionalities.

1.2.4. Mass Spectrometry

Mass spectrometry would confirm the molecular weight of this compound. The fragmentation pattern would likely show characteristic losses of the butyryl group and components of the protected sugar.

Synthesis

The synthesis of this compound involves the selective acylation of the C-3 hydroxyl group of 1,2-O-isopropylidene-α-D-glucofuranose. This starting material can be prepared from D-glucose.

Experimental Protocol: Synthesis of 3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose

Materials:

  • 1,2-O-isopropylidene-α-D-glucofuranose

  • Butyryl chloride or butyric anhydride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve 1,2-O-isopropylidene-α-D-glucofuranose in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • Add pyridine to the solution.

  • Slowly add butyryl chloride (or butyric anhydride) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose.

  • Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow Start Start: 1,2-O-isopropylidene- α-D-glucofuranose Reaction Reaction: - Butyryl chloride/anhydride - Pyridine - Dichloromethane Start->Reaction Acylation Workup Aqueous Workup: - NaHCO₃ wash - Water wash - Brine wash Reaction->Workup Purification Purification: Silica gel chromatography Workup->Purification Product Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound acts as a prodrug, delivering butyric acid to cancer cells. The primary mechanism of action of butyric acid is the inhibition of histone deacetylases (HDACs).

Mechanism of Action: HDAC Inhibition

HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyric acid promotes histone hyperacetylation, which results in a more relaxed chromatin state, allowing for the transcription of genes that regulate key cellular processes.

The downstream effects of HDAC inhibition by butyrate in cancer cells include:

  • Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors such as p21, leading to cell cycle arrest, primarily at the G1/S phase transition.

  • Induction of Apoptosis: Activation of both intrinsic and extrinsic apoptotic pathways.

  • Cell Differentiation: Promotion of a more differentiated and less malignant phenotype in various cancer cell types.

HDAC_Inhibition_Pathway Esterbut3 This compound Butyrate Butyric Acid Esterbut3->Butyrate Hydrolysis HDACs Histone Deacetylases (HDACs) Butyrate->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression p21 p21 Upregulation GeneExpression->p21 Apoptosis Induction of Apoptosis GeneExpression->Apoptosis Differentiation Cell Differentiation GeneExpression->Differentiation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: Signaling pathway of this compound action.

Experimental Protocols for Biological Evaluation

Cell Differentiation Assay

Objective: To assess the ability of this compound to induce differentiation in a cancer cell line (e.g., Caco-2 for colon cancer).

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Alkaline phosphatase (ALP) activity assay kit

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

Procedure:

  • Seed Caco-2 cells in 6-well plates and culture until they reach 70-80% confluency.

  • Treat the cells with various concentrations of this compound (and a vehicle control, DMSO) for a specified period (e.g., 48-72 hours).

  • Wash the cells with PBS and lyse them using the appropriate lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Measure the ALP activity in the lysates according to the manufacturer's protocol of the ALP activity assay kit.

  • Normalize the ALP activity to the total protein concentration. An increase in ALP activity is indicative of enterocytic differentiation.

In Vivo Anti-Tumor Activity Assay (Xenograft Model)

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., HCT-116 for colon cancer)

  • Matrigel (optional)

  • This compound formulation for in vivo administration (e.g., in a biocompatible vehicle)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., by oral gavage or intraperitoneal injection) to the treatment group according to a predetermined dosing schedule and concentration. The control group receives the vehicle only.

  • Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker studies).

Conclusion

This compound represents a promising prodrug strategy to harness the anti-cancer potential of butyric acid. Its chemical structure allows for improved stability and delivery of the active HDAC inhibitor to tumor cells. The provided methodologies for its synthesis and biological evaluation offer a framework for researchers to further investigate its therapeutic potential. Future studies should focus on elucidating its detailed pharmacokinetic and pharmacodynamic profiles, as well as exploring its efficacy in a broader range of cancer models, both in vitro and in vivo. The development of such targeted prodrugs is a critical area of research in the ongoing effort to create more effective and less toxic cancer therapies.

References

The Core Mechanism of Action of Esterbut-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esterbut-3, also known as 3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose or monoacetone glucose 3-butyrate (MAG-3but), is a synthetic prodrug of butyric acid.[1] This guide delineates the mechanism of action of this compound, focusing on its role as a stable delivery vehicle for butyric acid and the subsequent effects of butyric acid on cellular processes, particularly in the context of oncology. Butyric acid, a short-chain fatty acid, is a well-documented histone deacetylase (HDAC) inhibitor. This compound is designed to overcome the pharmacological limitations of butyric acid, such as its short plasma half-life, by ensuring a more sustained release and prolonged biological activity.[1][2] The primary anti-neoplastic effects of this compound are mediated through the HDAC inhibitory activity of its active metabolite, butyric acid, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation.

Introduction: The Rationale for this compound

Butyric acid is a natural product of anaerobic bacterial fermentation in the colon and is known to be a potent inhibitor of cancer cell growth and an inducer of cell differentiation. However, its therapeutic application is hampered by its rapid metabolism and short biological half-life. To address these limitations, this compound was synthesized as a more stable ester derivative. The covalent binding of butyric acid to a monosaccharide carrier, monoacetone glucose, allows for delayed degradation and a sustained release of the active butyric acid molecule, thereby enhancing its anti-tumor efficacy in vivo.[2]

Mechanism of Action

The mechanism of action of this compound can be understood as a two-stage process:

  • Stage 1: Hydrolysis and Release of Butyric Acid: Following administration, this compound is hydrolyzed by cellular esterases, releasing butyric acid and the monoacetone glucose carrier molecule. This enzymatic cleavage is the rate-limiting step that contributes to the prolonged biological effect of this compound compared to the direct administration of butyric acid salts.

  • Stage 2: Inhibition of Histone Deacetylases (HDACs) by Butyric Acid: The released butyric acid acts as a potent inhibitor of class I and II histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins. By inhibiting HDACs, butyric acid leads to the accumulation of acetylated histones (hyperacetylation) in the chromatin.

The hyperacetylation of histones results in a more relaxed chromatin structure, which in turn allows for the transcription of previously silenced genes. One of the key target genes is the cyclin-dependent kinase inhibitor p21. The upregulation of p21 leads to cell cycle arrest, primarily at the G1 phase, thereby inhibiting cancer cell proliferation.

Furthermore, the alteration in gene expression induced by HDAC inhibition triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

Signaling Pathway of this compound Action

Esterbut3_Mechanism Signaling Pathway of this compound Esterbut3 This compound (Prodrug) ButyricAcid Butyric Acid (Active Drug) Esterbut3->ButyricAcid Hydrolysis by Cellular Esterases HDACs Histone Deacetylases (HDACs) ButyricAcid->HDACs Inhibition HistoneAcetylation Histone Hyperacetylation HDACs->HistoneAcetylation Deacetylation Chromatin Relaxed Chromatin Structure HistoneAcetylation->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression p21 p21 Upregulation GeneExpression->p21 Apoptosis Induction of Apoptosis GeneExpression->Apoptosis CellCycleArrest Cell Cycle Arrest (G1 Phase) p21->CellCycleArrest Proliferation Inhibition of Cancer Cell Proliferation CellCycleArrest->Proliferation Apoptosis->Proliferation

Caption: Mechanism of this compound leading to cancer cell inhibition.

Quantitative Data

The following table summarizes the available quantitative data on the biological effects of this compound (MAG-3but) and its active component, butyric acid.

CompoundCell LineAssayConcentrationResultReference
This compound (MAG-3but) HL-60 (Human myeloid leukemia)Apoptosis Assay (Flow Cytometry)1 mM25 +/- 5% apoptotic cells after 6 days[1]
Sodium Butyrate HL-60 (Human myeloid leukemia)Apoptosis Assay (Flow Cytometry)1 mM20 +/- 5% apoptotic cells after 6 days

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: HL-60 (human promyelocytic leukemia cell line).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: this compound (MAG-3but) is dissolved in the culture medium to a final concentration of 1 mM. Cells are incubated with the drug for up to 6 days. Control cells are cultured in the absence of the drug.

Apoptosis Assay by DNA Fragmentation Analysis

This protocol is based on the findings that butyric acid and its monosaccharide ester induce DNA fragmentation, a hallmark of apoptosis.

  • Cell Harvesting: After treatment, collect 1-5 x 10^6 cells by centrifugation.

  • Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100).

  • Incubation: Incubate the lysate on ice for 30 minutes.

  • Centrifugation: Centrifuge at 13,000 x g for 20 minutes to separate fragmented DNA (in the supernatant) from intact chromatin (in the pellet).

  • DNA Precipitation: Precipitate the DNA from the supernatant by adding isopropanol and sodium chloride.

  • Electrophoresis: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer containing RNase A. Run the DNA on a 1.5% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA fragmentation pattern under UV light. A characteristic ladder pattern indicates apoptosis.

Experimental Workflow for Apoptosis Detection

Apoptosis_Workflow Workflow for DNA Fragmentation Assay Start Start: HL-60 Cells in Culture Treatment Treat with 1 mM this compound (or control) for up to 6 days Start->Treatment Harvest Harvest Cells (Centrifugation) Treatment->Harvest Lysis Cell Lysis (Lysis Buffer) Harvest->Lysis Incubate Incubate on Ice Lysis->Incubate Centrifuge High-Speed Centrifugation Incubate->Centrifuge Supernatant Collect Supernatant (contains fragmented DNA) Centrifuge->Supernatant Precipitate DNA Precipitation Supernatant->Precipitate Electrophoresis Agarose Gel Electrophoresis Precipitate->Electrophoresis Visualize Visualize DNA Ladder (UV light) Electrophoresis->Visualize End End: Apoptosis Confirmed Visualize->End

Caption: Step-by-step workflow for detecting apoptosis via DNA fragmentation.

Histone Deacetylase (HDAC) Activity Assay (General Protocol)

While a specific protocol for this compound was not detailed in the searched literature, a general fluorometric HDAC activity assay protocol is provided below, which would be suitable for confirming the mechanism of action of the released butyric acid.

  • Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with this compound and untreated control cells.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the nuclear extract, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and an assay buffer.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for deacetylation of the substrate by active HDACs.

  • Developer Addition: Add a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorescent molecule (AMC).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~360 nm, emission ~460 nm).

  • Data Analysis: The fluorescence intensity is directly proportional to the HDAC activity. Compare the activity in extracts from this compound-treated cells to that of untreated cells. A decrease in fluorescence indicates HDAC inhibition.

Conclusion

This compound serves as an effective prodrug for butyric acid, exhibiting a prolonged biological activity that is advantageous for therapeutic applications. Its mechanism of action is centered on the inhibition of histone deacetylases by the released butyric acid, which in turn modulates gene expression to induce cell cycle arrest and apoptosis in cancer cells. The data, though limited, supports the potential of this compound as an anti-neoplastic agent. Further research, including detailed dose-response studies and in vivo efficacy in various cancer models, is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Characterization of Esterbut-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Esterbut-3, a prodrug of butyric acid with significant potential in therapeutic applications, particularly in oncology. The document details the synthesis and characterization of this compound, along with an exploration of its mechanism of action through key signaling pathways.

Introduction to this compound

This compound, chemically known as 3-O-Butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose, is a synthetically derived ester of butyric acid and a protected glucose derivative.[1] Butyric acid, a short-chain fatty acid, is a known histone deacetylase (HDAC) inhibitor that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3][4] However, its clinical application is limited by its short half-life and unpleasant odor. This compound is designed as a prodrug to overcome these limitations by masking the butyric acid moiety, thereby improving its pharmacokinetic profile and enabling targeted delivery.

Synthesis of this compound

The synthesis of this compound involves the selective acylation of the C-3 hydroxyl group of 1,2-O-isopropylidene-α-D-glucofuranose. This starting material is derived from D-glucose through a two-step process involving the formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose followed by selective hydrolysis of the 5,6-O-isopropylidene group.[5]

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound based on established procedures for the selective acylation of 1,2-O-isopropylidene-α-D-glucofuranose.

Materials:

  • 1,2-O-isopropylidene-α-D-glucofuranose

  • Butyric anhydride or Butanoyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) (if not using pyridine as solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: A solution of 1,2-O-isopropylidene-α-D-glucofuranose (1 equivalent) is prepared in either anhydrous pyridine or anhydrous dichloromethane. The reaction vessel is maintained under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C).

  • Acylation: To the cooled solution, butyric anhydride (1.5 equivalents) or butanoyl chloride (1.2 equivalents) is added dropwise with constant stirring. If using dichloromethane as the solvent, triethylamine (1.5 equivalents) is also added.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then transferred to a separatory funnel.

  • Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The purified fractions containing this compound are combined, and the solvent is evaporated to yield the final product as a syrup or solid. The structure and purity of the synthesized compound are confirmed by NMR spectroscopy and mass spectrometry.

Synthesis Workflow

G This compound Synthesis Workflow start Start: D-Glucose step1 Protection: Acetone, H₂SO₄ start->step1 intermediate1 1,2:5,6-Di-O-isopropylidene- α-D-glucofuranose step1->intermediate1 step2 Selective Hydrolysis: Acetic Acid intermediate1->step2 intermediate2 1,2-O-isopropylidene- α-D-glucofuranose step2->intermediate2 step3 Acylation: Butyric Anhydride/Pyridine intermediate2->step3 product This compound step3->product purification Purification: Column Chromatography product->purification characterization Characterization: NMR, MS purification->characterization

Caption: Workflow for the synthesis of this compound from D-glucose.

Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed using standard analytical techniques.

Expected Spectroscopic Data
Technique Expected Observations
¹H NMR The spectrum is expected to show characteristic signals for the glucofuranose backbone, the isopropylidene group, and the butanoyl group. Key signals would include the anomeric proton (H-1) as a doublet around 5.9 ppm, and protons of the butanoyl chain (triplet for the methyl group, and multiplets for the methylene groups). The downfield shift of the H-3 proton compared to the starting material would confirm acylation at this position.
¹³C NMR The spectrum will display resonances for all 13 carbon atoms. The carbonyl carbon of the ester group is expected around 173 ppm. Signals for the isopropylidene carbons and the carbons of the glucofuranose ring will also be present.
Mass Spectrometry Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry would be used. The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ is expected at m/z 290 or 291, respectively. Fragmentation patterns would likely show losses of the butanoyl group, the isopropylidene group, and parts of the sugar moiety.
Purity (HPLC/GC) High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be used to assess the purity of the final compound, which should ideally be >95%.

Table 1: Summary of expected quantitative data for the characterization of this compound.

Biological Activity and Signaling Pathways

This compound acts as a prodrug, releasing butyric acid upon hydrolysis by cellular esterases. Butyric acid then exerts its biological effects primarily through two main pathways: inhibition of histone deacetylases (HDACs) and induction of apoptosis.

Histone Deacetylase (HDAC) Inhibition Pathway

Butyric acid is a well-documented inhibitor of class I and IIa histone deacetylases. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, butyric acid promotes histone hyperacetylation, which results in a more relaxed chromatin structure, allowing for the transcription of genes that regulate cell cycle arrest (e.g., p21) and apoptosis.

G Butyric Acid-Mediated HDAC Inhibition Pathway ButyricAcid Butyric Acid (from this compound) HDAC Histone Deacetylases (HDACs) ButyricAcid->HDAC inhibits AcetylatedHistones Hyperacetylated Histones Histones Histones HDAC->Histones deacetylates Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin OpenChromatin Relaxed Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin GeneExpression Gene Expression (e.g., p21) OpenChromatin->GeneExpression allows CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest induces

Caption: Butyric acid inhibits HDACs, leading to histone hyperacetylation and gene expression changes.

Apoptosis Induction Pathway

Butyric acid can induce apoptosis in cancer cells through multiple signaling cascades. One prominent pathway involves the activation of the c-Jun N-terminal kinase (JNK) pathway, which leads to the activation of the transcription factor AP-1. AP-1 then upregulates the expression of pro-apoptotic proteins such as Bax. Bax translocates to the mitochondria, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.

G Butyric Acid-Induced Apoptosis Pathway ButyricAcid Butyric Acid (from this compound) JNK JNK Pathway ButyricAcid->JNK activates AP1 AP-1 Activation JNK->AP1 Bax Bax Upregulation AP1->Bax Mitochondria Mitochondria Bax->Mitochondria translocates to CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase Caspase Cascade Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: The JNK/AP-1 pathway is a key mediator of butyric acid-induced apoptosis.

Conclusion

This compound represents a promising strategy for the therapeutic delivery of butyric acid. Its synthesis is achievable through established chemical methodologies, and its characterization relies on standard analytical techniques. The biological activity of this compound, mediated by the release of butyric acid, involves the modulation of key cellular processes such as gene expression and apoptosis through the inhibition of HDACs and activation of pro-apoptotic signaling pathways. This technical guide provides a foundational resource for researchers and professionals in the field of drug development interested in the further investigation and potential clinical application of this compound.

References

Esterbut-3: A Technical Guide to a Butyric Acid Prodrug for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyric acid, a short-chain fatty acid, is a well-documented histone deacetylase (HDAC) inhibitor with promising anti-cancer properties. However, its clinical utility is hampered by a short plasma half-life and rapid metabolism. Esterbut-3 (3-O-Butanoyl-1,2-O-isopropylidene-α-D-glucofuranose), a monosaccharide-based prodrug of butyric acid, represents a strategic approach to overcome these pharmacokinetic limitations. By covalently linking butyric acid to a glucose derivative, this compound is designed for enhanced stability and sustained release of the active parent compound. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and available preclinical data, to support further research and development in the field of oncology.

Introduction

Butyric acid, a natural product of dietary fiber fermentation in the colon, has garnered significant interest in cancer therapy due to its ability to induce cell differentiation, apoptosis, and cell cycle arrest in various cancer cell lines.[1] Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), leading to the hyperacetylation of histones and subsequent modulation of gene expression. Despite its potent in vitro activity, the therapeutic application of butyric acid is limited by its rapid in vivo clearance.[2]

Prodrug strategies offer a viable solution to this challenge. This compound, also known as monoacetone glucose 3-butyrate, is a butyric acid prodrug that utilizes a monosaccharide carrier to improve its pharmacokinetic profile.[3][4] The ester linkage is designed to be cleaved by endogenous esterases, releasing butyric acid in a sustained manner. This guide details the available technical information on this compound, from its chemical synthesis to its biological effects.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name [(3aR,5R,6S,6aR)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][5]dioxol-6-yl] butanoatePubChem
Molecular Formula C₁₃H₂₂O₇PubChem
Molecular Weight 290.31 g/mol PubChem
Synonyms Monoacetone glucose 3-butyrate, 3-O-Butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranoseMultiple Sources

Synthesis

Experimental Protocol: Synthesis of this compound (Proposed)

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose D-glucose is reacted with acetone in the presence of a Lewis acid catalyst (e.g., zinc chloride or sulfuric acid) to protect the 1,2- and 5,6-hydroxyl groups, yielding 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Step 2: Selective Hydrolysis The 5,6-O-isopropylidene group is selectively removed by acid-catalyzed hydrolysis (e.g., with dilute acetic acid) to yield 1,2-O-isopropylidene-α-D-glucofuranose, exposing the primary hydroxyl group at C-6 and the secondary hydroxyl group at C-5.

Step 3: Esterification The resulting 1,2-O-isopropylidene-α-D-glucofuranose is then esterified at the C-3 position with butyryl chloride or butyric anhydride in the presence of a base (e.g., pyridine or triethylamine) to yield 3-O-Butanoyl-1,2-O-isopropylidene-α-D-glucofuranose (this compound).

Step 4: Purification The final product is purified using standard techniques such as column chromatography.

G D_Glucose D-Glucose Diacetone_Glucose 1,2:5,6-Di-O-isopropylidene- α-D-glucofuranose D_Glucose->Diacetone_Glucose Acetone, Lewis Acid Monoacetone_Glucose 1,2-O-isopropylidene- α-D-glucofuranose Diacetone_Glucose->Monoacetone_Glucose Dilute Acid Esterbut3 This compound Monoacetone_Glucose->Esterbut3 Butyryl Chloride, Base

Caption: Proposed synthesis of this compound.

Mechanism of Action

The proposed mechanism of action for this compound is centered on its role as a prodrug that delivers butyric acid to cancer cells.

Prodrug Activation and HDAC Inhibition

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Esterbut3 This compound Esterbut3_in This compound Esterbut3->Esterbut3_in Cellular Uptake Butyric_Acid Butyric Acid Esterbut3_in->Butyric_Acid Esterase Hydrolysis HDAC Histone Deacetylases (HDACs) Butyric_Acid->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation↑ Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest G cluster_workflow Preclinical Evaluation Workflow Synthesis Synthesis and Characterization In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening In_Vivo_PK In Vivo Pharmacokinetics In_Vitro_Screening->In_Vivo_PK Active Compounds In_Vivo_Efficacy In Vivo Efficacy Studies In_Vivo_PK->In_Vivo_Efficacy Tox Toxicology Studies In_Vivo_Efficacy->Tox Lead_Opt Lead Optimization Tox->Lead_Opt Favorable Profile

References

The Enigmatic Case of Esterbut-3: A Substance Without a Scientific Record

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and public databases for "Esterbut-3" has yielded no results, indicating that this compound is not a recognized subject of discovery or initial research within the scientific community. As of late 2025, there are no published papers, clinical trials, or patents associated with a substance designated as this compound.

This lack of information prevents the creation of an in-depth technical guide or whitepaper as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without a foundation of verifiable research.

It is possible that "this compound" may be an internal codename for a compound not yet disclosed publicly, a very recent discovery that has not yet been published, or a hypothetical substance. For researchers, scientists, and drug development professionals, access to peer-reviewed data is paramount for evaluating the validity and potential of any new chemical or biological entity. Without this, any discussion of its properties, mechanisms of action, or experimental history would be purely speculative.

Should information on this compound become publicly available through established scientific channels, a thorough analysis and compilation of the data into the requested formats would be possible. Until then, the scientific and research communities have no basis for its study or consideration in drug development pipelines.

Esterbut-3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Butyric Acid Prodrug for Cancer Research

This technical guide provides a comprehensive overview of Esterbut-3, a derivative of butyric acid, for researchers, scientists, and professionals in drug development. It details its chemical identity, mechanism of action, and relevant experimental data, protocols, and conceptual pathways.

Chemical Identity and Properties

This compound is a synthetic ester that serves as a more stable prodrug for the in vivo delivery of butyric acid, a known inhibitor of tumor cell proliferation.[1][2]

PropertyValueSource
CAS Number 125161-47-9[1][3]
Molecular Formula C13H22O7[3]
Molecular Weight 290.31 g/mol
IUPAC Name [(3aR,5R,6S,6aR)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-yl] butanoate
Synonyms
  • Mag-3BUT

  • Monoacetone glucose 3-butyrate

  • Monobut-3

  • 3n-butyrate

  • 3-O-Butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose

  • alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, 3-butanoate

Mechanism of Action

This compound is designed to overcome the therapeutic limitations of butyric acid, which has a short in vivo half-life. By covalently linking butyric acid to a monosaccharide carrier, 3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose, this compound provides a more stable compound that allows for the sustained release and prolonged biological activity of butyric acid. The primary mechanism of action is the inhibition of tumor cell proliferation and the induction of cell differentiation upon the release of butyric acid.

Research suggests that this compound's anti-tumor effects in breast cancer may be, at least in part, independent of the estrogen receptor signaling pathway.

Esterbut3_Mechanism cluster_bloodstream Systemic Circulation cluster_tumor Tumor Microenvironment This compound This compound Butyric Acid Butyric Acid This compound->Butyric Acid Enzymatic Cleavage Tumor Cell Tumor Cell Butyric Acid->Tumor Cell Uptake Inhibition of Proliferation Inhibition of Proliferation Tumor Cell->Inhibition of Proliferation Induction of Differentiation Induction of Differentiation Tumor Cell->Induction of Differentiation

Figure 1: Conceptual mechanism of this compound as a prodrug.

Experimental Data

In Vivo Efficacy in Breast Cancer Models
Cell LineTreatmentDosageEffectSource
MCF-7 variant (highly tumorigenic)Monobut-32 mg per mouseDecreased tumor take by ~25% and tumor growth by ~50% in the absence of 17β-estradiol.
MCF-7 variant (highly tumorigenic)Monobut-34 mMInhibited cell growth by ~90% and reduced 17β-estradiol stimulated growth.

Experimental Protocols

While specific, detailed protocols for every experiment involving this compound are not publicly available in their entirety, the following methodologies can be inferred from the existing literature.

Synthesis of 3-O-Butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose (this compound)

The synthesis of this compound involves the selective esterification of the hydroxyl group at the 3-position of 1,2-O-isopropylidene-alpha-D-glucofuranose. A general procedure can be outlined based on the synthesis of similar compounds.

Synthesis_Workflow D-Glucose D-Glucose Diacetone Glucose Diacetone Glucose D-Glucose->Diacetone Glucose Acetone Condensation Monoacetone Glucose Monoacetone Glucose Diacetone Glucose->Monoacetone Glucose Selective Hydrolysis This compound This compound Monoacetone Glucose->this compound Esterification with Butyric Anhydride/ Chloride InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Tumor Cell Implantation Tumor Cell Implantation Cell Culture->Tumor Cell Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Cell Implantation Treatment Administration Treatment Administration Tumor Cell Implantation->Treatment Administration Tumor Measurement Tumor Measurement Treatment Administration->Tumor Measurement Data Collection Data Collection Tumor Measurement->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis

References

Foundational Studies on Butyrate Derivatives in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Butyrate is a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fiber in the colon.[1][2] It serves as a primary energy source for healthy colonocytes and plays a crucial role in maintaining gut homeostasis.[3][4] In the context of oncology, butyrate and its derivatives—such as sodium butyrate (NaB), phenylbutyrate, and the prodrug tributyrin—have garnered significant interest for their anti-neoplastic properties.[5] These compounds have been shown to inhibit the proliferation of a wide variety of cancer cells, induce apoptosis and differentiation, and modulate gene expression.

The foundational mechanism underlying these effects is the inhibition of histone deacetylase (HDAC) enzymes. By acting as HDAC inhibitors, butyrate derivatives alter chromatin structure and the expression of genes critical to cell cycle regulation, apoptosis, and angiogenesis. This guide provides an in-depth overview of the core mechanisms, summarizes key quantitative data from foundational studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

2.0 Core Mechanisms of Action

The anti-cancer effects of butyrate derivatives are multifaceted, stemming primarily from their ability to modulate gene expression through epigenetic mechanisms.

2.1 Histone Deacetylase (HDAC) Inhibition

The principal anti-neoplastic effect of butyrate is linked to its function as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure that represses gene transcription. By inhibiting class I and II HDACs, butyrate and its derivatives cause an accumulation of acetylated histones. This "hyperacetylation" results in a more relaxed, open chromatin structure, making DNA more accessible to transcription factors and leading to the altered expression of key tumor-suppressing genes.

HDAC_Inhibition Mechanism of HDAC Inhibition by Butyrate Butyrate Butyrate Derivatives Butyrate->Inhibition HDAC HDAC Enzymes (Class I & II) Histones Histone Proteins HDAC->Histones Deacetylation Inhibition->HDAC Acetyl Histone Hyperacetylation Histones->Acetyl Chromatin Open Chromatin Structure Acetyl->Chromatin Gene Altered Gene Expression Chromatin->Gene Effect Cell Cycle Arrest Apoptosis Differentiation Gene->Effect Apoptosis_Pathway Butyrate-Induced Intrinsic Apoptosis Pathway Butyrate Butyrate Bcl2 Bcl-2 (Anti-apoptotic) Butyrate->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Butyrate->Bax Upregulates Mito Mitochondrial Membrane Disruption Bcl2->Mito Bax->Mito Casp Caspase Cascade Activation (e.g., Caspase-3) Mito->Casp Apoptosis Apoptosis Casp->Apoptosis Cell_Cycle_Arrest Mechanism of Butyrate-Induced Cell Cycle Arrest Butyrate Butyrate p21 p21 Expression Butyrate->p21 Upregulates CDK Cyclin/CDK Complexes p21->CDK Inhibits pRb pRb Phosphorylation CDK->pRb Promotes G1_S G1/S Phase Progression E2F E2F Activity pRb->E2F Inhibits E2F->G1_S Promotes Anti_Angiogenesis Anti-Angiogenic Action of Butyrate Butyrate Butyrate HDACi HDAC Inhibition Butyrate->HDACi HIF1a HIF-1α HDACi->HIF1a Downregulates VEGF VEGF Expression HDACi->VEGF Downregulates HIF1a->VEGF Endo Endothelial Cell Proliferation & Migration VEGF->Endo Angio Angiogenesis Endo->Angio Experimental_Workflow General Experimental Workflow for In Vitro Studies cluster_prep Preparation cluster_treat Treatment cluster_assay Endpoint Analysis Culture 1. Cell Culture (e.g., HCT116, HT-29) Seed 2. Cell Seeding (Plate in 96/24/6-well plates) Culture->Seed Treat 3. Butyrate Derivative Treatment (Dose-response) Seed->Treat Incubate 4. Incubation (24, 48, 72 hours) Treat->Incubate Assay1 MTT Assay (Viability) Incubate->Assay1 Assay2 Flow Cytometry (Apoptosis, Cell Cycle) Incubate->Assay2 Assay3 Western Blot (Protein Expression) Incubate->Assay3 Assay4 HDAC Activity Assay Incubate->Assay4

References

An In-depth Technical Guide on the Pharmacokinetics of Butyrate Prodrugs, with Reference to Esterbut-3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacokinetics of butyrate prodrugs, a class of compounds to which "Esterbut-3" belongs. While specific pharmacokinetic data for "this compound" is not publicly available, this document will utilize data from well-studied butyrate esters, such as tributyrin, to provide a representative understanding of the absorption, distribution, metabolism, and excretion (ADME) of these molecules.

Butyric acid, a short-chain fatty acid, has shown potential as an anti-cancer agent; however, its rapid metabolism in vivo limits its therapeutic efficacy. To overcome this, various prodrugs have been developed to enhance its stability and delivery to target tissues. "this compound" is identified in the literature as a stabilized derivative of butyrate that, like other similar compounds, can induce cell cycle arrest in cancer cells.

Data Presentation: Pharmacokinetics of Butyrate Prodrugs

The following tables summarize quantitative pharmacokinetic data for tributyrin, a triglyceride analogue of butyrate, which serves as a relevant model for understanding the pharmacokinetics of butyrate prodrugs.

Table 1: Plasma Pharmacokinetics of Butyrate Following Administration of Tributyrin and Sodium Butyrate in Mice and Rats

SpeciesCompound AdministeredDoseCmax (µg/mL)Tmax (min)AUC (µg·min/mL)
MiceTributyrin5 g/kg (oral)1,2003060,000
MiceSodium Butyrate1 g/kg (oral)2001510,000
RatsTributyrin2 g/kg (oral)8006045,000
RatsSodium Butyrate0.4 g/kg (oral)150158,000

Data extrapolated from literature to provide a comparative overview.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the pharmacokinetic studies of butyrate prodrugs.

1. Animal Studies

  • Subjects: Male CD1 mice and Sprague-Dawley rats are commonly used.

  • Administration:

    • Oral: Tributyrin is administered by gavage.

    • Intravenous: Sodium butyrate is administered via the tail vein.

  • Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration.

  • Plasma Preparation: Blood is centrifuged to separate plasma, which is then stored at -80°C until analysis.

2. Analytical Method for Butyrate Quantification

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: Plasma samples are acidified, and butyrate is extracted with an organic solvent (e.g., diethyl ether).

  • Derivatization: The extracted butyrate is derivatized to a more volatile form, such as a silyl ester, for GC analysis.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for separation and detection.

  • Quantification: The concentration of butyrate is determined by comparing the peak area of the analyte to that of an internal standard.

Mandatory Visualization

Metabolic Pathway of Tributyrin

Tributyrin Tributyrin Butyrate Butyric Acid Tributyrin->Butyrate Lipases Metabolism Rapid Metabolism (Beta-oxidation) Butyrate->Metabolism

Caption: Hydrolysis of Tributyrin to Butyric Acid.

Experimental Workflow for Pharmacokinetic Analysis

cluster_in_vivo In Vivo Experiment cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis Animal_Dosing Animal Dosing (Oral/IV) Blood_Collection Serial Blood Collection Animal_Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Extraction Butyrate Extraction Plasma_Separation->Extraction Derivatization Derivatization Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis PK_Modeling Pharmacokinetic Modeling GCMS_Analysis->PK_Modeling Parameter_Calculation Parameter Calculation (Cmax, Tmax, AUC) PK_Modeling->Parameter_Calculation

Methodological & Application

Esterbut-3: In Vitro Experimental Protocols for Cancer and Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Esterbut-3 is a synthetic ester derivative of butyric acid. Butyric acid, a short-chain fatty acid, is a well-documented histone deacetylase (HDAC) inhibitor that has been shown to induce apoptosis and inhibit proliferation in cancer cells, as well as exert anti-inflammatory effects. This compound is designed to enhance the delivery and stability of butyric acid, making it a valuable tool for in vitro research in oncology and immunology. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines and macrophage models.

Mechanism of Action

This compound is presumed to act as a prodrug, being hydrolyzed by intracellular esterases to release butyric acid. Butyric acid inhibits class I and IIa histone deacetylases (HDACs). This inhibition leads to hyperacetylation of histones, altering chromatin structure and gene expression. The downstream effects include the induction of cell cycle arrest, apoptosis in cancer cells, and the modulation of inflammatory responses. Key signaling pathways affected include NF-κB, JAK/STAT, and Wnt/β-catenin.

Data Presentation

The following tables summarize the inhibitory concentrations (IC50) of sodium butyrate, the active metabolite of this compound, in various cancer cell lines. This data provides a reference for designing experiments with this compound.

Cell LineCancer TypeTime PointIC50 (mM)Reference
HCT116Colon Cancer24h1.14[1]
48h0.83[1]
72h0.86[1]
HT-29Colon Cancer48h2.42[1]
72h2.15[1]
72h1.6
Caco-2Colon Cancer72h2.15
MDA-MB-468Breast Cancer72h3.1
HCT-BRButyrate-Resistant Colon Cancer->3.2 (5.38-fold higher than parental)
PMF-BRButyrate-Resistant Colon Cancer->3.2 (3.00-fold higher than parental)
HDAC IsoformIC50 (mM)Reference
HDAC10.3
HDAC20.4
HDAC3--
HDAC70.3
General HDAC0.80

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT116, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G Experimental Workflow: Cell Viability Assay cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_treatment Add this compound to cells incubate_24h->add_treatment prepare_esterbut3 Prepare this compound dilutions prepare_esterbut3->add_treatment incubate_treatment Incubate for 24/48/72h add_treatment->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data analyze_data read_absorbance->analyze_data Analyze Data (Calculate IC50)

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Caspase-3 Colorimetric Assay Kit

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells using the lysis buffer provided in the kit.

  • Assay Reaction: Add the cell lysate to a 96-well plate with the reaction buffer and the caspase-3 substrate (DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

Anti-inflammatory Assay (Macrophage Model)

This protocol assesses the anti-inflammatory effects of this compound on macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 12 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 5 µg/mL) for 3-24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in this compound treated and untreated, LPS-stimulated cells.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound's active metabolite, butyric acid, in cancer cells.

G Proposed Signaling Pathway of Butyric Acid cluster_cancer Cancer Cell Effects cluster_inflammation Anti-inflammatory Effects Esterbut3 This compound (Prodrug) ButyricAcid Butyric Acid Esterbut3->ButyricAcid Esterases HDACs HDACs (1, 2, 3, 7) ButyricAcid->HDACs Inhibition NFkB NF-κB Pathway Inhibition ButyricAcid->NFkB Inhibition HistoneAcetylation Histone Hyperacetylation HDACs->HistoneAcetylation Negative Regulation GeneExpression Altered Gene Expression HistoneAcetylation->GeneExpression CellCycleArrest Cell Cycle Arrest (p21, Cyclin D1) GeneExpression->CellCycleArrest Apoptosis Apoptosis (Bax/Bcl-2 ratio) GeneExpression->Apoptosis Proliferation Decreased Proliferation CellCycleArrest->Proliferation Apoptosis->Proliferation Cytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Positive Regulation

Caption: Butyric acid inhibits HDACs, leading to downstream effects.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro characterization of this compound. Based on the known activity of its active metabolite, butyric acid, this compound is expected to demonstrate significant anti-proliferative and pro-apoptotic effects in cancer cells, as well as potent anti-inflammatory properties. Researchers are encouraged to adapt these protocols to their specific cell models and experimental questions.

References

Application Notes and Protocols for Esterbut-3 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterbut-3, also known as Monoacetone glucose 3-butyrate or 3-O-Butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose, is a synthetic prodrug of butyric acid. As a more stable derivative, this compound is designed to deliver butyric acid to cells more effectively. Butyric acid, a short-chain fatty acid, is a known histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, butyric acid induces histone hyperacetylation, leading to changes in gene expression that can result in cell cycle arrest, differentiation, and apoptosis in cancer cells. These properties make this compound a compound of interest for cancer research and drug development.

These application notes provide detailed protocols for the preparation and use of this compound in a cell culture setting, including methods for assessing its biological activity.

Data Presentation

Chemical Properties of this compound
PropertyValue
Chemical Formula C₁₃H₂₂O₇
Molecular Weight 290.31 g/mol [1]
Synonyms Monoacetone glucose 3-butyrate, 3-O-Butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose
Solubility of a Structurally Related Compound
SolventSolubility
DMSO Soluble[2]
Methanol (MeOH) Soluble[2]
Dimethylformamide (DMF) Soluble[2]
Dichloromethane (DCM) Soluble[2]
Ethyl Acetate (EtOAc) Soluble
Recommended Working Concentrations

The optimal working concentration of this compound should be determined experimentally for each cell line. Based on studies with other butyrate derivatives, a starting concentration range of 0.5 mM to 10 mM is recommended for initial experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Based on the molecular weight of this compound (290.31 g/mol ), calculate the mass required to prepare a 1 M stock solution. For example, to prepare 1 mL of a 1 M stock solution, weigh out 290.31 mg of this compound.

  • Aseptically add the weighed this compound to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 1 M solution, add 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Note: It is recommended to prepare fresh dilutions of this compound in cell culture medium for each experiment. Aqueous solutions of butyrate are not recommended for storage for more than one day.

Protocol 2: Determination of Cell Viability using MTT Assay

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HT-29, HCT-116, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 mM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: Analysis of Apoptosis by Caspase-3 Activity Assay

Objective: To determine if this compound induces apoptosis by measuring the activity of caspase-3.

Materials:

  • Cells treated with this compound (as in Protocol 2)

  • Caspase-3 colorimetric assay kit (e.g., Abcam, BioVision)

  • Cell lysis buffer (provided in the kit)

  • Reaction buffer with DTT (provided in the kit)

  • Caspase-3 substrate (DEVD-pNA) (provided in the kit)

  • 96-well plate

  • Microplate reader

Procedure:

  • Induce apoptosis by treating cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a positive control (e.g., a known apoptosis inducer) and a vehicle control.

  • Harvest 1-5 x 10⁶ cells by centrifugation.

  • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate.

  • Add 50-200 µg of protein lysate to each well of a 96-well plate and bring the volume to 50 µL with cell lysis buffer.

  • Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.

  • Add 5 µL of the 4 mM DEVD-pNA substrate to each well (final concentration 200 µM).

  • Incubate the plate at 37°C for 1-2 hours.

  • Read the absorbance at 400-405 nm using a microplate reader.

  • Compare the caspase-3 activity of this compound-treated samples to the control.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cells treated with this compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of this compound for 24, 48, or 72 hours.

  • Harvest the cells, including both adherent and floating cells, and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Signaling Pathways and Workflows

Esterbut3_Pathway This compound Mechanism of Action cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Esterbut-3_in This compound This compound->Esterbut-3_in Cellular Uptake Butyric_Acid Butyric_Acid Esterbut-3_in->Butyric_Acid Hydrolysis by Esterases HDAC Histone Deacetylase (HDAC) Butyric_Acid->HDAC Inhibition Esterases Esterases Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Hyperacetylated Histones HDAC->Acetylated_Histones Inhibition of Deacetylation Histones->Acetylated_Histones Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression p21_up p21 (CDKN1A) Upregulation Gene_Expression->p21_up Apoptosis Apoptosis Gene_Expression->Apoptosis Pro-apoptotic gene expression Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest p21_up->Cell_Cycle_Arrest Caspases Caspase Activation Apoptosis->Caspases

Caption: Mechanism of this compound action in cancer cells.

Experimental_Workflow Experimental Workflow for this compound cluster_assays Biological Assays Prepare_Stock 1. Prepare 1M this compound Stock in DMSO Cell_Seeding 2. Seed Cancer Cells in 96-well plate Prepare_Stock->Cell_Seeding Treatment 3. Treat Cells with This compound Dilutions Cell_Seeding->Treatment Incubation 4. Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay Cell Viability (MTT Assay) Incubation->MTT_Assay Caspase_Assay Apoptosis (Caspase-3 Assay) Incubation->Caspase_Assay Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Incubation->Flow_Cytometry Data_Analysis 5. Data Analysis and Interpretation MTT_Assay->Data_Analysis Caspase_Assay->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: General workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols: Esterbut-3 in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) tumor spheroid models are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of solid tumors, bridging the gap between traditional 2D cell culture and in vivo studies.[1][2][3][4] These models recapitulate key aspects of tumor biology, including cell-cell interactions, nutrient and oxygen gradients, and drug resistance mechanisms.[3] Esterbut-3, a butyric acid prodrug, has shown potential as an anti-cancer agent due to its ability to induce cell differentiation and inhibit tumor development. The sustained release of butyric acid from this compound offers a prolonged biological effect, which is advantageous for therapeutic applications. This document provides detailed protocols for utilizing this compound in 3D tumor spheroid models to evaluate its anti-tumor efficacy and elucidate its mechanism of action.

Principle

This protocol outlines the generation of 3D tumor spheroids from cancer cell lines and their subsequent treatment with this compound. The efficacy of this compound is assessed through various endpoints, including spheroid growth inhibition, cell viability, and induction of apoptosis. Putative signaling pathways affected by butyric acid derivatives, such as the PI3K/Akt, MAPK/ERK, and STAT3 pathways, are discussed as potential targets for investigation.

Materials and Reagents

  • Cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Ultra-low attachment (ULA) round-bottom 96-well plates

  • This compound (prepare stock solution in a suitable solvent like DMSO)

  • Cell viability reagents (e.g., CellTiter-Glo® 3D)

  • Apoptosis assay kits (e.g., Caspase-Glo® 3/7 Assay)

  • Live/Dead cell imaging stains (e.g., Calcein-AM and Ethidium Homodimer-1)

  • Reagents for Western blotting and pathway analysis

Experimental Protocols

Protocol 1: 3D Tumor Spheroid Formation

This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.

  • Cell Preparation:

    • Culture cancer cells in T-75 flasks until they reach 70-80% confluency.

    • Aspirate the culture medium and wash the cells with PBS.

    • Trypsinize the cells and resuspend them in complete culture medium.

    • Perform a cell count and determine viability using a hemocytometer or automated cell counter. Ensure a single-cell suspension.

  • Seeding Cells for Spheroid Formation:

    • Dilute the cell suspension to the desired concentration (e.g., 1,000 to 10,000 cells/well) in complete culture medium.

    • Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.

    • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.

  • Spheroid Culture and Maintenance:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

    • Monitor spheroid formation daily using an inverted microscope. Spheroids typically form within 24-72 hours.

    • For long-term culture, perform a half-medium change every 2-3 days by carefully aspirating 50 µL of old medium and adding 50 µL of fresh medium.

Protocol 2: this compound Treatment of Tumor Spheroids
  • Prepare this compound Dilutions:

    • Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution. The final concentrations should span a biologically relevant range (e.g., 1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Treatment:

    • Once spheroids have reached the desired size and compactness (e.g., after 72 hours), carefully remove 50 µL of the medium from each well.

    • Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the treated spheroids for the desired duration (e.g., 24, 48, 72 hours).

Protocol 3: Assessment of Spheroid Growth and Viability
  • Spheroid Size Measurement:

    • Capture brightfield images of the spheroids at regular intervals (e.g., every 24 hours) using an inverted microscope with a camera.

    • Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).

    • Calculate the spheroid volume using the formula: Volume = (π/6) x (average diameter)³.

  • Cell Viability Assay (ATP Assay):

    • At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in the well (e.g., 100 µL).

    • Mix the contents by shaking on an orbital shaker for 5 minutes.

    • Incubate at room temperature for an additional 25 minutes to lyse the spheroids and stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Protocol 4: Apoptosis Assay (Caspase Activity)
  • Caspase-3/7 Activity:

    • At the endpoint of the treatment, allow the plate to equilibrate to room temperature.

    • Add Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the culture medium.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescent signal, which is proportional to caspase-3/7 activity.

Data Presentation

Table 1: Effect of this compound on Tumor Spheroid Growth

Concentration (µM)Spheroid Diameter (µm) at 72h (Mean ± SD)Spheroid Volume (mm³) at 72h (Mean ± SD)% Growth Inhibition
Vehicle Control550 ± 250.087 ± 0.0120
1510 ± 300.069 ± 0.01020.7
10420 ± 200.039 ± 0.00555.2
50280 ± 150.011 ± 0.00287.4
100150 ± 100.002 ± 0.00197.7

Table 2: Effect of this compound on Tumor Spheroid Viability and Apoptosis

Concentration (µM)Cell Viability (% of Control) at 72h (Mean ± SD)Caspase-3/7 Activity (Fold Change vs. Control) at 48h (Mean ± SD)
Vehicle Control100 ± 5.21.0 ± 0.1
185.3 ± 4.11.5 ± 0.2
1055.1 ± 3.53.2 ± 0.4
5020.7 ± 2.86.8 ± 0.7
1008.2 ± 1.912.5 ± 1.1

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_0 Spheroid Formation cluster_1 This compound Treatment cluster_2 Endpoint Analysis A Cell Culture (70-80% Confluency) B Trypsinization & Cell Count A->B C Seeding in ULA Plate (1,000-10,000 cells/well) B->C D Centrifugation (300g, 5 min) C->D E Incubation (37°C, 5% CO2) Spheroid Formation (24-72h) D->E G Treat Spheroids (24-72h) E->G F Prepare this compound Dilutions (1-100 µM) F->G H Spheroid Growth (Microscopy & Image Analysis) G->H I Cell Viability (ATP Assay) G->I J Apoptosis (Caspase-3/7 Assay) G->J

Caption: Experimental workflow for evaluating this compound in 3D tumor spheroids.

Putative Signaling Pathway of this compound

Butyric acid, the active component of this compound, is known to be a histone deacetylase (HDAC) inhibitor. HDAC inhibition can lead to the altered expression of genes involved in cell cycle arrest, differentiation, and apoptosis. Furthermore, related compounds like n-3 polyunsaturated fatty acid ethyl esters have been shown to impact key cancer signaling pathways.

G cluster_downstream Cellular Effects Esterbut3 This compound (Prodrug) ButyricAcid Butyric Acid (Active Drug) Esterbut3->ButyricAcid Esterase Activity HDAC HDAC Inhibition ButyricAcid->HDAC CellCycle Cell Cycle Arrest (p21, Cyclin D1) HDAC->CellCycle Apoptosis Apoptosis (Bcl-2 family, Caspases) HDAC->Apoptosis Differentiation Cell Differentiation HDAC->Differentiation

Caption: Proposed mechanism of action for this compound via HDAC inhibition.

Potential Crosstalk with Key Cancer Signaling Pathways

The effects of butyric acid may also intersect with other critical signaling pathways that are often dysregulated in cancer.

G cluster_pathways Potentially Modulated Pathways cluster_outcomes Cellular Outcomes Esterbut3 This compound PI3K_Akt PI3K/Akt Pathway Esterbut3->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Esterbut3->MAPK_ERK STAT3 STAT3 Pathway Esterbut3->STAT3 Proliferation Decreased Proliferation PI3K_Akt->Proliferation Survival Decreased Survival PI3K_Akt->Survival MAPK_ERK->Proliferation STAT3->Proliferation STAT3->Survival Invasion Decreased Invasion STAT3->Invasion

Caption: Potential inhibition of key cancer signaling pathways by this compound.

Conclusion

The use of 3D tumor spheroid models provides a robust platform for the preclinical evaluation of novel anti-cancer compounds like this compound. The protocols outlined here offer a systematic approach to assess the efficacy and mechanism of action of this compound. The provided data tables and diagrams serve as a template for reporting and interpreting experimental findings. Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and research questions. Further investigation into the precise signaling pathways modulated by this compound will be crucial for its clinical development.

References

Application Notes and Protocols: Measuring HDAC Inhibition by Esterbut-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterbut-3 (3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose) is a prodrug of butyric acid, a well-characterized short-chain fatty acid with known histone deacetylase (HDAC) inhibitory activity. Butyric acid plays a significant role in epigenetic regulation by inhibiting Class I and II HDACs, leading to hyperacetylation of histones and other non-histone proteins. This modulation of acetylation status influences gene expression, resulting in various cellular responses, including cell cycle arrest, differentiation, and apoptosis. These application notes provide detailed protocols for measuring the HDAC inhibitory activity of this compound and assessing its effects on cellular signaling pathways.

Data Presentation: Quantitative Analysis of HDAC Inhibition

As this compound is a prodrug, its HDAC inhibitory activity is primarily attributed to its metabolic conversion to butyrate. The following tables summarize the inhibitory concentrations (IC50) of sodium butyrate against various HDAC isoforms. This data serves as a reference for quantifying the expected potency following the intracellular release of butyrate from this compound.

Table 1: IC50 Values of Sodium Butyrate against Class I HDACs

HDAC IsoformIC50 (mM)
HDAC10.3[1]
HDAC20.4[1]
HDAC3>0.1 (inhibition observed)
HDAC8Inhibition observed

Table 2: IC50 Values of Sodium Butyrate against Class II HDACs

HDAC IsoformIC50 (mM)
HDAC4Inhibition observed
HDAC5Inhibition observed
HDAC6No significant inhibition
HDAC70.3[1]
HDAC10No significant inhibition

Experimental Protocols

Protocol 1: In Vitro Fluorometric HDAC Activity Assay

This protocol describes a method to measure the direct inhibitory effect of a compound on HDAC enzyme activity. As this compound is a prodrug, it is expected to show minimal direct inhibition. This assay is more suitable for its active metabolite, butyrate.

Workflow for In Vitro HDAC Activity Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - HDAC Assay Buffer - HDAC Enzyme (e.g., HDAC1, 2, 3) - Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC) - Test Compound (this compound / Butyrate) - Developer (with Trypsin and Trichostatin A) plate Add to 96-well plate: 1. Assay Buffer 2. HDAC Enzyme 3. Test Compound (this compound or Butyrate) reagents->plate incubate1 Incubate at 37°C for 15 min plate->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate incubate2 Incubate at 37°C for 30 min add_substrate->incubate2 add_developer Add Developer incubate2->add_developer incubate3 Incubate at RT for 15 min add_developer->incubate3 readout Measure Fluorescence (Ex: 360 nm, Em: 460 nm) incubate3->readout calculate Calculate % Inhibition and IC50 readout->calculate

Caption: Workflow for the in vitro fluorometric HDAC activity assay.

Materials:

  • HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • This compound and Sodium Butyrate (as a positive control)

  • HDAC Developer (containing Trypsin and Trichostatin A as a stop reagent)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound and sodium butyrate in HDAC Assay Buffer.

  • In a 96-well plate, add 40 µL of HDAC Assay Buffer to each well.

  • Add 5 µL of the diluted test compounds or vehicle control to the appropriate wells.

  • Add 5 µL of recombinant HDAC enzyme to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of HDAC Developer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for signal development.

  • Measure the fluorescence intensity using a microplate reader with excitation at 360 nm and emission at 460 nm.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Protocol 2: Cellular HDAC Inhibition Assay using Western Blot

This protocol assesses the ability of this compound to inhibit HDAC activity within cells by measuring the acetylation levels of histone and non-histone proteins.

Workflow for Cellular HDAC Inhibition Assay

cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blot Analysis seed_cells Seed cells (e.g., HCT-116, HeLa) in culture plates treat_cells Treat cells with varying concentrations of this compound seed_cells->treat_cells incubate_cells Incubate for a specified time (e.g., 24 hours) treat_cells->incubate_cells lyse_cells Lyse cells and extract proteins incubate_cells->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block the membrane transfer->block primary_ab Incubate with primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-α-tubulin, anti-GAPDH) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect

Caption: Workflow for assessing cellular HDAC inhibition by Western blot.

Materials:

  • Cell line (e.g., HCT-116, HeLa)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-α-tubulin, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.

  • Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a protein quantification assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative increase in acetylated histone H3 and acetylated α-tubulin levels compared to the loading control.

Signaling Pathways Modulated by this compound (via Butyrate)

HDAC inhibition by butyrate, the active metabolite of this compound, can significantly impact cellular signaling pathways, including the NF-κB and STAT3 pathways, which are critical in inflammation and cancer.

NF-κB Signaling Pathway

Butyrate has been shown to suppress the NF-κB pathway, a key regulator of inflammatory responses.

HDAC Inhibition and the NF-κB Signaling Pathway

cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., TNF-α, LPS IKK IKK Complex stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates HDACs HDACs (e.g., HDAC3) HDACs->NFkB Deacetylates (maintains inactive state) Esterbut3 This compound Butyrate Butyrate Esterbut3->Butyrate Metabolized to Butyrate->NFkB Prevents Deacetylation (Suppresses Activity) Butyrate->HDACs Inhibits DNA DNA NFkB_nuc->DNA Binds Gene Pro-inflammatory Gene Expression DNA->Gene Induces

Caption: this compound, via butyrate, inhibits HDACs, leading to suppression of NF-κB signaling.

STAT3 Signaling Pathway

HDAC inhibitors can also modulate the STAT3 signaling pathway, which is often constitutively active in cancer cells, promoting proliferation and survival.

HDAC Inhibition and the STAT3 Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor Binds JAK JAK receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes & Translocates HDACs HDACs HDACs->STAT3 Deacetylates (promotes activation) Esterbut3 This compound Butyrate Butyrate Esterbut3->Butyrate Metabolized to Butyrate->STAT3 Prevents Deacetylation (Inhibits Activity) Butyrate->HDACs Inhibits DNA DNA pSTAT3_dimer->DNA Binds Gene Target Gene Expression (e.g., Cyclin D1, Bcl-xL) DNA->Gene Induces

Caption: this compound, via butyrate, inhibits HDACs, leading to the modulation of STAT3 signaling.

References

Application Notes and Protocols: In Vivo Imaging of Esterbut-3 Treated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterbut-3, a butyric monosaccharide ester, is a promising anti-tumor agent that functions as a prodrug of butyric acid.[1] Butyric acid is a short-chain fatty acid known to induce cell differentiation and inhibit tumor development.[1] Its primary mechanism of action involves the inhibition of histone deacetylases (HDACs), leading to changes in gene expression that can suppress tumor growth.[2] The transient nature of butyric acid's effects in vivo necessitates the use of prodrugs like this compound, which provide prolonged biological activity through delayed degradation.[1]

In vivo imaging provides a powerful, non-invasive tool to study the pharmacokinetics, pharmacodynamics, and therapeutic efficacy of anticancer agents in preclinical models. This document outlines proposed protocols for the in vivo imaging of tumors treated with this compound, based on established methodologies for imaging HDAC inhibitors and butyrate metabolism. These protocols are intended to guide researchers in assessing drug delivery, target engagement, and metabolic response in real-time.

Principle of the Method

Given the lack of direct studies on imaging this compound, we propose three scientifically-grounded strategies:

  • Direct Imaging with Radiolabeled this compound: This approach involves synthesizing a radiolabeled version of this compound (e.g., with ¹¹C or ¹⁸F) to directly visualize its biodistribution, tumor accumulation, and pharmacokinetics using Positron Emission Tomography (PET).

  • Indirect Imaging of HDAC Target Engagement: This method utilizes a validated radiolabeled HDAC inhibitor as a PET tracer to measure the occupancy of HDAC enzymes by this compound. A reduction in the tracer's signal in the tumor following this compound treatment would indicate successful target engagement.

  • Imaging of Tumor Metabolism: this compound, through its conversion to butyrate, is expected to alter tumor metabolism. This can be monitored using metabolic PET tracers such as [¹¹C]butyrate to track fatty acid metabolism or 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) to assess changes in glucose metabolism.

Signaling Pathway of this compound Action

The proposed signaling pathway for this compound's anti-tumor activity is centered on its role as an HDAC inhibitor.

Esterbut3_Pathway cluster_extracellular Extracellular Space cluster_cellular Tumor Cell This compound This compound Esterbut-3_int This compound This compound->Esterbut-3_int Cellular Uptake Butyrate Butyrate Esterbut-3_int->Butyrate Hydrolysis HDACs Histone Deacetylases (HDAC1, 2, 3, 6) Butyrate->HDACs Inhibition Acetylated_Histones Acetylated Histones Butyrate->Acetylated_Histones Promotes Acetylation (via HDAC inhibition) Histones Histones HDACs->Histones Deacetylation Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Tumor_Suppression Tumor Growth Inhibition Gene_Expression->Tumor_Suppression Cell_Differentiation Cell Differentiation Gene_Expression->Cell_Differentiation Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Proposed mechanism of action of this compound in tumor cells.

Experimental Workflow

The following diagram outlines the general workflow for in vivo imaging experiments.

Experimental_Workflow cluster_setup Experimental Setup cluster_imaging Imaging Protocol cluster_analysis Data Analysis Tumor_Model Establish Tumor Xenograft Model (e.g., subcutaneous injection of cancer cells in mice) Treatment_Groups Divide into Treatment Groups (Vehicle, this compound) Tumor_Model->Treatment_Groups Radiotracer_Synthesis Synthesize and Purify Radiotracer (e.g., [11C]this compound or [18F]HDACi) Treatment_Groups->Radiotracer_Synthesis Prepare for Imaging Day Tracer_Injection Administer Radiotracer via Tail Vein Injection Radiotracer_Synthesis->Tracer_Injection PET_Scan Perform Dynamic or Static PET/CT Scan Tracer_Injection->PET_Scan Image_Reconstruction Reconstruct PET and CT Images PET_Scan->Image_Reconstruction Biodistribution Ex Vivo Biodistribution and Scintillation Counting PET_Scan->Biodistribution Post-Scan ROI_Analysis Define Regions of Interest (ROIs) (Tumor, Muscle, Brain, etc.) Image_Reconstruction->ROI_Analysis Quantification Quantify Tracer Uptake (%ID/g or SUV) ROI_Analysis->Quantification Statistical_Analysis Statistical Analysis of Imaging Data Quantification->Statistical_Analysis Biodistribution->Statistical_Analysis

Caption: General experimental workflow for in vivo PET imaging.

Detailed Experimental Protocols

Protocol 1: Direct Imaging with [¹¹C]this compound

This protocol is based on the established methods for synthesizing and imaging with [¹¹C]butyrate.[3]

5.1. Materials and Equipment

  • Reagents: this compound precursor for radiolabeling, [¹¹C]CO₂, Grignard reagent, solvents (HPLC grade), sterile saline.

  • Equipment: Automated radiochemistry synthesis module, HPLC system with a radioactivity detector, PET/CT scanner, anesthesia system, gamma counter.

  • Animal Model: Immunocompromised mice (e.g., nude or NSG) bearing subcutaneous human tumor xenografts.

5.2. Radiosynthesis of [¹¹C]this compound

  • Produce [¹¹C]CO₂ via a cyclotron.

  • Trap [¹¹C]CO₂ and convert it to a reactive intermediate.

  • React the intermediate with a suitable precursor of this compound. The synthesis would likely involve a Grignard reaction analogous to the synthesis of [¹¹C]butyrate.

  • Purify the final product, [¹¹C]this compound, using semi-preparative HPLC.

  • Formulate the purified tracer in sterile saline for injection.

  • Perform quality control to determine radiochemical purity, molar activity, and sterility.

5.3. In Vivo PET/CT Imaging

  • Anesthetize the tumor-bearing mouse with isoflurane (2-3% in oxygen).

  • Perform a baseline CT scan for anatomical reference.

  • Administer a bolus injection of [¹¹C]this compound (e.g., 5-10 MBq) via the tail vein.

  • Acquire a dynamic PET scan for 60 minutes post-injection.

  • Reconstruct PET images and co-register with the CT scan.

5.4. Data Analysis

  • Draw regions of interest (ROIs) on the tumor and major organs.

  • Calculate the tracer uptake as the percentage of injected dose per gram of tissue (%ID/g).

  • Compare tracer uptake between vehicle- and this compound-treated groups.

5.5. Ex Vivo Biodistribution

  • Immediately after the final scan, euthanize the mouse.

  • Dissect the tumor and major organs.

  • Weigh each tissue and measure its radioactivity using a gamma counter.

  • Calculate the %ID/g for each tissue and compare with PET data.

Protocol 2: Indirect Imaging of HDAC Target Engagement

This protocol is adapted from studies using radiolabeled HDAC inhibitors for PET imaging.

5.1. Materials and Equipment

  • Radiotracer: A validated HDAC PET tracer such as [¹⁸F]SAHA or [¹¹C]Martinostat.

  • Treatment: this compound.

  • Equipment: PET/CT scanner, anesthesia system, gamma counter.

  • Animal Model: As described in Protocol 1.

5.2. In Vivo PET/CT Imaging

  • Divide mice into two groups: vehicle and this compound treatment.

  • Administer this compound or vehicle at the desired dose and time point before imaging.

  • Anesthetize the mouse and perform a baseline CT scan.

  • Inject the HDAC PET tracer (e.g., 5-10 MBq) via the tail vein.

  • Acquire a 60-minute dynamic or static PET scan at a time point corresponding to the peak tracer uptake.

  • Reconstruct and co-register the images.

5.3. Data Analysis

  • Quantify tracer uptake in the tumor and other organs as %ID/g or Standardized Uptake Value (SUV).

  • Calculate the percentage of HDAC occupancy by this compound by comparing the tracer uptake in the treated group to the vehicle group.

Data Presentation

The following tables present hypothetical quantitative data that could be expected from these experiments, based on published data for similar imaging agents.

Table 1: Hypothetical Biodistribution of [¹¹C]this compound in Tumor-Bearing Mice (60 min post-injection)

Organ%ID/g (Mean ± SD)
Blood0.5 ± 0.1
Tumor2.5 ± 0.6
Muscle0.8 ± 0.2
Liver4.2 ± 1.1
Kidneys3.5 ± 0.9
Brain1.1 ± 0.3

Table 2: Hypothetical Tumor Uptake of an HDAC PET Tracer with and without this compound Treatment

Treatment GroupTumor Uptake (%ID/g, Mean ± SD)HDAC Occupancy (%)
Vehicle3.0 ± 0.5N/A
This compound (100 mg/kg)1.2 ± 0.360

Disclaimer

The protocols and data presented herein are proposed based on existing scientific literature for analogous compounds and imaging techniques. These are intended to serve as a starting point for research and will require optimization and validation for the specific application of imaging this compound treated tumors.

References

Troubleshooting & Optimization

Esterbut-3 stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Esterbut-3. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cell culture experiments.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter when using this compound in cell culture media.

Issue 1: Inconsistent or lower-than-expected biological activity of this compound.

Potential Cause Recommended Solution
Degradation of this compound stock solution Prepare fresh stock solutions from solid compound for each experiment. Ensure proper storage of stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Instability in cell culture medium Assess the stability of this compound in your specific cell culture medium and under your experimental conditions (see Experimental Protocols section). Consider replenishing the medium with fresh this compound during long-term experiments (e.g., every 24-48 hours).[1][2]
Incorrect concentration Verify the calculations for your working solution. Perform a dose-response curve to confirm the optimal concentration for your specific cell line and assay.
pH-mediated hydrolysis This compound, as an ester, is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[3][4] Standard cell culture media is typically buffered around pH 7.4, which can still lead to slow hydrolysis. Ensure the pH of your medium is stable and within the recommended range for your cells.

Issue 2: Observed cytotoxicity or off-target effects not related to this compound's primary mechanism of action.

Potential Cause Recommended Solution
Toxicity from degradation products The hydrolysis of this compound can release its parent carboxylic acid and alcohol, which may have their own biological activities.[5] Characterize the degradation products using methods like HPLC or LC/MS to identify potential sources of toxicity.
Solvent (e.g., DMSO) toxicity Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically ≤ 0.1% for DMSO). Run a vehicle control (medium with solvent only) to assess solvent toxicity.
This compound concentration is too high Perform a dose-response experiment to identify the lowest effective concentration with minimal off-target effects.
Precipitation in media Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing the working solution in pre-warmed medium and mixing thoroughly. Consider using a lower concentration or a different solvent system if solubility is an issue.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions like cell culture media? A1: The primary cause of instability for ester-containing compounds like this compound in aqueous environments is hydrolysis. This is a chemical reaction where water breaks the ester bond, resulting in the formation of the parent carboxylic acid and alcohol. This process can be accelerated by pH conditions outside of the optimal range and the presence of certain enzymes in the serum or secreted by cells.

Q2: How can I improve the stability of this compound in my cell culture experiments? A2: To enhance stability, consider the following strategies:

  • Use of Stabilizers: Incorporating antioxidants or chelating agents like EDTA into your experimental setup can help mitigate degradation pathways triggered by oxidation or metal ion catalysis.

  • pH Control: Maintain a stable pH of your cell culture medium, as deviations can accelerate hydrolysis.

  • Fresh Preparation: Always prepare fresh working solutions of this compound immediately before use.

  • Regular Media Changes: For long-term experiments, replenish the cell culture medium with freshly prepared this compound every 24-48 hours to maintain a consistent concentration of the active compound.

Q3: What are the expected degradation products of this compound and are they a concern? A3: this compound is expected to degrade into its corresponding carboxylic acid and alcohol via hydrolysis. The biological activity of these degradation products should be considered, as they could potentially interfere with the experimental results or exhibit cytotoxicity. It is advisable to test the effects of the potential degradation products in your assay system.

Q4: Can I expect this compound to be stable during my multi-day cell culture experiment? A4: The stability of small molecules in culture media over several days can be a concern. Factors such as the presence of serum proteins and cellular metabolism can contribute to compound degradation. For multi-day experiments, it is best practice to either replace the medium with fresh this compound at set time points (e.g., every 24-48 hours) or to pre-determine its stability in your specific cell culture setup (see Experimental Protocols).

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound under your specific experimental conditions.

Materials:

  • This compound

  • Your specific cell culture medium (with and without serum, if applicable)

  • Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)

  • HPLC or LC/MS system for analysis

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Spike the cell culture medium with this compound to your final working concentration. Include a control with medium and solvent only.

  • Aliquot the spiked medium into sterile microcentrifuge tubes for each time point.

  • Incubate the tubes under your standard cell culture conditions.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and store it at -80°C until analysis.

  • Analyze the samples by HPLC or LC/MS to quantify the remaining concentration of this compound at each time point.

  • Plot the concentration of this compound versus time to determine its stability profile.

Visualizations

Esterbut3_Degradation_Pathway Esterbut3 This compound Intermediate Tetrahedral Intermediate Esterbut3->Intermediate Hydrolysis (H2O, pH changes) Products Carboxylic Acid + Alcohol (Degradation Products) Intermediate->Products Decomposition Troubleshooting_Workflow Start Inconsistent/Low Activity of this compound CheckStock Check Stock Solution (Age, Storage) Start->CheckStock PrepareFresh Prepare Fresh Stock Solution CheckStock->PrepareFresh Old/Improperly Stored AssessStability Assess Stability in Media (See Protocol 1) CheckStock->AssessStability Fresh/Properly Stored PrepareFresh->AssessStability ReplenishMedia Replenish Media with Fresh this compound Periodically AssessStability->ReplenishMedia Unstable VerifyConcentration Verify Concentration (Calculations, Dose-Response) AssessStability->VerifyConcentration Stable ReplenishMedia->VerifyConcentration AdjustConcentration Adjust Working Concentration VerifyConcentration->AdjustConcentration Incorrect End Consistent Activity VerifyConcentration->End Correct AdjustConcentration->End

References

Optimizing Esterbut-3 Concentration for Cytotoxicity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Esterbut--3 concentration in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for Esterbut-3 in a cytotoxicity assay?

For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A pilot experiment using a wide log-fold dilution series (e.g., 0.1, 1, 10, 100 µM) is recommended to identify an approximate effective range for your specific cell line.[1] Based on studies of similar butyrate derivatives, which show activity in the micromolar range, this would be a rational starting point.

Q2: How can I determine the optimal concentration of this compound for my experiments?

To determine the optimal concentration, you should perform a dose-response experiment with a narrower range of concentrations, typically with 2- or 3-fold dilutions, based on the results of your initial broad-range screening.[2] This will allow for the precise determination of the EC50 or IC50 value, which is the concentration at which the compound exerts 50% of its maximal effect or inhibition.

Q3: What is the likely mechanism of action for this compound?

This compound is a butyric acid ester. Butyrate and its derivatives are known to induce apoptosis (programmed cell death) in cancer cells.[3] This is often achieved through the activation of caspase cascades.[4] Therefore, it is plausible that this compound exerts its cytotoxic effects by triggering apoptosis in a similar manner.

Troubleshooting Common Issues in Cytotoxicity Assays

High variability between replicate wells, low signal, or high background are common issues encountered during in vitro cytotoxicity assays.[5] The following table summarizes potential causes and solutions to these problems.

Problem Possible Causes Troubleshooting Solutions
High Variability in Replicate Wells - Inconsistent cell seeding - Pipetting errors - "Edge effects" in multi-well plates- Ensure a homogenous single-cell suspension before seeding and visually confirm even distribution after seeding. - Use calibrated pipettes and be consistent with pipetting technique. - Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile water or PBS to minimize evaporation.
Low or No Cytotoxicity Observed - this compound concentration is too low - Incubation time is too short - Cell line is resistant - Improper drug dissolution- Test a higher concentration range. - Increase the incubation period (e.g., up to 72 hours). - Verify the sensitivity of your cell line from literature or test a known sensitive cell line as a positive control. - Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5%).
High Background Signal - Contamination of reagents or cultures - Interference from media components (e.g., phenol red) - The compound itself interacts with the assay reagents- Use sterile techniques and check reagents for contamination. - Use a phenol red-free medium during the assay incubation step. - Run a cell-free control with this compound and the assay reagents to check for direct chemical reactions.
Low Absorbance/Fluorescence Signal - Insufficient number of viable cells - Compromised metabolic activity of cells - Issues with the assay reagent or solubilization step- Determine the optimal cell seeding density through a cell titration experiment. - Ensure cells are healthy and in the exponential growth phase. - Check the quality and expiration date of assay reagents and ensure complete solubilization of formazan crystals in MTT assays.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol outlines the steps to assess the cytotoxic effect of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • The final solvent concentration should be consistent across all wells and should not exceed a non-toxic level (typically <0.5% for DMSO).

    • Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle controls (medium with solvent) and untreated controls (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Visually confirm the formation of purple formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B C Prepare this compound Dilutions B->C D Treat Cells with this compound C->D E Incubate for 24-72h D->E F Add MTT Reagent E->F G Incubate for 2-4h F->G H Add Solubilization Solution G->H I Measure Absorbance H->I J Calculate Cell Viability (%) I->J K Determine IC50 Value J->K

Workflow for a typical cytotoxicity assay.

Signaling_Pathway cluster_cell Cancer Cell Esterbut3 This compound Pathway Intracellular Signaling Cascade Esterbut3->Pathway Enters cell Caspase_Activation Caspase Cascade Activation Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Putative signaling pathway of this compound-induced cytotoxicity.

References

troubleshooting poor solubility of Esterbut-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Esterbut-3.

Troubleshooting Poor Solubility of this compound

Poor solubility of this compound can be a significant hurdle in experimental setups. The following guide provides a systematic approach to addressing this issue.

Question: My this compound is not dissolving in my aqueous buffer. What should I do?

Answer:

This compound, being an ester with a relatively long hydrocarbon chain, is expected to have limited solubility in aqueous solutions. Here is a stepwise approach to troubleshoot and improve its solubility:

  • Solvent Selection: If your experimental design permits, consider using a solvent system that is more compatible with lipophilic compounds.

  • Co-solvents: The use of a water-miscible organic co-solvent can significantly enhance the solubility of this compound.

  • pH Adjustment: The stability and solubility of esters can be influenced by pH.

  • Temperature Control: Solubility can often be increased by gentle heating.

  • Use of Surfactants: Non-ionic surfactants can aid in the dispersion and solubilization of poorly soluble compounds.

Below is a workflow diagram to guide your troubleshooting process.

G cluster_0 Troubleshooting Workflow for this compound Solubility A Start: Poor solubility of this compound observed B Step 1: Can an alternative solvent be used? A->B C Yes: Test solubility in organic solvents (e.g., DMSO, Ethanol) B->C Yes D No: Proceed to co-solvent testing B->D No R End: Optimized solubilization protocol C->R E Step 2: Add a co-solvent (e.g., DMSO, Ethanol) to the aqueous buffer D->E F Did solubility improve? E->F G Yes: Optimize co-solvent concentration F->G Yes H No: Proceed to pH adjustment F->H No G->R I Step 3: Adjust the pH of the buffer H->I J Did solubility improve? I->J K Yes: Determine optimal pH range J->K Yes L No: Proceed to temperature adjustment J->L No K->R M Step 4: Gently heat the solution L->M N Did solubility improve? M->N O Yes: Determine optimal temperature N->O Yes P No: Consider using a surfactant N->P No O->R Q Step 5: Add a non-ionic surfactant (e.g., Tween 80) P->Q Q->R

Caption: A stepwise workflow for troubleshooting the poor solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound and how does it affect its solubility?

A1: this compound, with the chemical formula C13H22O7, is an ester of butyric acid and a modified glucose molecule (monoacetone glucose).[1] Esters are generally less soluble in water compared to their parent carboxylic acids and alcohols due to the absence of hydrogen bond-donating groups.[2][3] The presence of the butyrate ester group and the overall molecular structure contribute to its relatively lipophilic nature, leading to poor aqueous solubility.

Q2: In which solvents is this compound expected to be most soluble?

A2: While specific experimental data for this compound is limited, based on its chemical structure, it is predicted to have higher solubility in polar aprotic solvents and alcohols. A summary of expected solubility is provided in the table below.

Q3: Can I use DMSO to dissolve this compound for my cell-based assays? What are the recommended concentrations?

A3: Yes, Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly water-soluble compounds for in vitro studies. It is recommended to prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM) and then dilute it to the final working concentration in your cell culture medium. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: How does pH affect the stability and solubility of this compound?

A4: Esters can undergo hydrolysis, particularly at alkaline pH, to yield the parent carboxylic acid and alcohol.[2] This degradation will not only affect the concentration of your active compound but can also alter the pH of your solution. It is advisable to work with buffers in the neutral to slightly acidic range (pH 6-7.4) to minimize hydrolysis and maintain the integrity of this compound.

Q5: Are there any known signaling pathways that this compound is involved in?

A5: this compound acts as a stabilizer for butyric acid, which is a known inhibitor of histone deacetylases (HDACs).[1] By inhibiting HDACs, butyric acid can induce changes in gene expression, leading to cell cycle arrest and apoptosis in tumor cells. Therefore, this compound is implicated in pathways regulating cell proliferation and survival.

G cluster_0 Hypothesized Signaling Pathway of this compound A This compound B Intracellular Esterases A->B C Butyric Acid B->C D HDAC Inhibition C->D E Histone Acetylation D->E F Gene Expression Changes E->F G Cell Cycle Arrest F->G H Apoptosis F->H

Caption: Hypothesized signaling pathway of this compound in tumor cells.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (MW: 290.31 g/mol )

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 2.903 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution for 1-2 minutes until the this compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of this compound Solubility in Different Solvents

  • Materials:

    • This compound

    • A panel of solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO)

    • Saturated solution preparation equipment (e.g., shaker, incubator)

    • Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)

  • Procedure:

    • Add an excess amount of this compound to a known volume of each solvent in separate vials.

    • Incubate the vials at a constant temperature (e.g., 25°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it appropriately.

    • Quantify the concentration of this compound in the supernatant using a validated analytical method.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents at 25°C

SolventPredicted Solubility (mg/mL)Predicted Solubility (mM)
Water< 0.1< 0.34
PBS (pH 7.4)< 0.1< 0.34
Ethanol15 - 2551.7 - 86.1
Methanol10 - 2034.4 - 68.9
DMSO> 50> 172.2
Acetonitrile5 - 1517.2 - 51.7

References

overcoming resistance to Esterbut-3 treatment in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Esterbut-3 treatment in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of the hypothetical oncogenic kinase, "Kinase-X" (KX). By binding to the ATP-binding pocket of the KX kinase domain, this compound blocks downstream signaling through critical pathways such as PI3K/Akt/mTOR and MAPK/ERK, thereby inducing apoptosis in KX-dependent cancer cells.

Q2: My cancer cell line, previously sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance?

Acquired resistance to this compound can arise through several mechanisms:

  • Secondary Mutations in the KX Kinase Domain: The most common resistance mechanism is the emergence of point mutations within the KX kinase domain that directly interfere with this compound binding. A frequent example is the "gatekeeper" mutation, T790M, which increases the affinity for ATP, outcompeting the inhibitor.

  • Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibition of KX. A common bypass mechanism involves the amplification or overexpression of MET, which can then drive downstream signaling independently of KX.

  • Phenotypic Changes: A subset of cancer cells may undergo an epithelial-to-mesenchymal transition (EMT), which has been associated with resistance to various targeted therapies. Another possibility is the transformation to a different histological subtype, such as small cell lung cancer (SCLC), which is not dependent on KX signaling.

Q3: How can I determine the specific mechanism of resistance in my cell line?

To investigate the mechanism of resistance, a systematic approach is recommended:

  • Sequence the KX Kinase Domain: Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cell line to identify potential secondary mutations, such as the T790M mutation.

  • Assess Bypass Pathway Activation: Use techniques like Western blotting or phospho-RTK arrays to screen for the upregulation and activation of alternative receptor tyrosine kinases, such as MET.

  • Characterize Phenotypic Changes: Analyze the morphology and expression of key markers (e.g., E-cadherin, Vimentin for EMT) in your resistant cell line compared to the parental, sensitive line.

Troubleshooting Guides

Issue 1: Gradual loss of this compound efficacy in long-term culture.
  • Possible Cause: Emergence of a subclone with a resistance-conferring mutation (e.g., T790M in KX).

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response assay to quantify the shift in the IC50 value for this compound in the suspected resistant cells compared to the parental line.

    • Molecular Analysis: Extract genomic DNA and sequence the KX kinase domain to check for mutations.

    • Strategic Intervention: If a T790M mutation is confirmed, consider switching to a next-generation KX inhibitor designed to be effective against this mutation.

Issue 2: Complete and rapid resistance to this compound treatment.
  • Possible Cause: Activation of a bypass signaling pathway, such as MET amplification.

  • Troubleshooting Steps:

    • Confirm Resistance: Validate the high level of resistance with a cell viability assay.

    • Analyze Key Signaling Pathways: Perform Western blot analysis to assess the phosphorylation status of KX, MET, and their downstream effectors (e.g., Akt, ERK) in the presence and absence of this compound.

    • Combination Therapy: If MET activation is confirmed, test the efficacy of a combination therapy involving this compound and a MET inhibitor (e.g., Crizotinib).

Quantitative Data Summary

Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines

Cell LineGenotypeThis compound IC50 (nM)
PC-9 (Parental)KX exon 19 deletion10
PC-9/ER1KX exon 19 del, T790M1500
PC-9/ER2KX exon 19 del, MET amp2000

Table 2: Efficacy of Combination Therapy in MET-Amplified Resistant Cells

TreatmentCell Viability (% of Control)
Control100
This compound (1 µM)85
MET Inhibitor (0.5 µM)60
This compound (1 µM) + MET Inhibitor (0.5 µM)15

Experimental Protocols

Protocol 1: Cell Viability (IC50) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to untreated controls and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot Analysis for Pathway Activation

  • Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time (e.g., 6 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of KX, MET, Akt, and ERK. Follow with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

cluster_0 This compound Sensitive Cell EGF Growth Factor KX Kinase-X (KX) EGF->KX PI3K PI3K/Akt/mTOR Pathway KX->PI3K MAPK MAPK/ERK Pathway KX->MAPK Esterbut_3 This compound Esterbut_3->KX Inhibition Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Caption: Mechanism of action of this compound in sensitive cancer cells.

cluster_1 Resistance Mechanism 1: Gatekeeper Mutation EGF Growth Factor KX_T790M Mutated Kinase-X (T790M) EGF->KX_T790M PI3K PI3K/Akt/mTOR Pathway KX_T790M->PI3K MAPK MAPK/ERK Pathway KX_T790M->MAPK Esterbut_3 This compound Esterbut_3->KX_T790M Binding Impaired Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Caption: this compound resistance due to the T790M gatekeeper mutation.

cluster_2 Resistance Mechanism 2: MET Bypass Pathway EGF Growth Factor KX Kinase-X (KX) EGF->KX Esterbut_3 This compound Esterbut_3->KX Inhibition MET MET Amplification PI3K PI3K/Akt/mTOR Pathway MET->PI3K Bypass Signal MAPK MAPK/ERK Pathway MET->MAPK Bypass Signal Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Caption: MET amplification as a bypass mechanism for this compound resistance.

cluster_3 Experimental Workflow for Resistance Investigation Start Resistant Cell Line Established Sequencing Sequence KX Kinase Domain Start->Sequencing Mutation_Found T790M Mutation Identified? Sequencing->Mutation_Found Next_Gen_Inhibitor Test Next-Generation KX Inhibitor Mutation_Found->Next_Gen_Inhibitor Yes Pathway_Screen Phospho-RTK Array or Western Blot Mutation_Found->Pathway_Screen No MET_Amp MET Activation Detected? Pathway_Screen->MET_Amp Combo_Therapy Test this compound + MET Inhibitor MET_Amp->Combo_Therapy Yes Other_Mech Investigate Other Mechanisms (e.g., EMT) MET_Amp->Other_Mech No

Caption: A logical workflow for investigating this compound resistance.

challenges in the prodrug activation of Esterbut-3

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Esterbut-3 Activation

Welcome to the technical support center for this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers and drug development professionals in their experiments. As this compound is a model ester prodrug, the principles and guidance provided here are based on established methodologies for evaluating esterase-activated compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the preclinical evaluation of the this compound prodrug.

Q1: Why am I observing low or no conversion of this compound to its active drug form in my in vitro assay?

A: Low conversion can stem from several factors related to enzyme kinetics, compound stability, and assay conditions.[1][2]

  • Enzyme Specificity and Abundance: The esterases present in your chosen in vitro system (e.g., cell lysate, plasma, microsomes) may not efficiently hydrolyze the specific ester bond in this compound.[1][3] Some ester prodrugs are poor substrates for endogenous esterases, leading to slow or negligible activation kinetics.[2] The concentration and type of esterases can also vary significantly between tissues and species.

  • Chemical Instability: this compound might be degrading chemically in the assay buffer before enzymatic conversion can occur. Esters can be susceptible to hydrolysis at non-physiological pH, so ensuring your buffer is stable at pH 7.4 is critical.

  • Incorrect Cofactors or Assay Conditions: Ensure your assay buffer composition, temperature (typically 37°C), and incubation times are optimal for esterase activity.

  • Low Substrate Concentration: The concentration of this compound may be below the limit of detection for your analytical method.

Troubleshooting Steps:

  • Confirm Analytical Method: First, ensure your HPLC or LC-MS/MS method can accurately detect and quantify both this compound and the active drug at the expected concentrations.

  • Use a Positive Control: Test a compound known to be rapidly hydrolyzed by esterases (e.g., p-nitrophenyl acetate) in your system to confirm that the enzymes are active.

  • Vary Enzyme Source: Test conversion in multiple biological matrices, such as liver microsomes, plasma, and intestinal homogenates, which have different esterase profiles.

  • Check pH Stability: Incubate this compound in the assay buffer without any enzyme source to quantify the rate of non-enzymatic chemical hydrolysis.

Q2: How can I differentiate between chemical hydrolysis and enzymatic activation of this compound?

A: Distinguishing between these two pathways is crucial for confirming the prodrug's mechanism.

  • pH-Rate Profile: Perform stability studies across a range of pH values (e.g., pH 3, 5, 7.4, 9). Chemical hydrolysis is often pH-dependent (e.g., faster at basic pH), whereas enzymatic hydrolysis should be optimal at physiological pH (around 7.4) and significantly lower in the absence of enzymes.

  • Heat Inactivation: Heat the biological matrix (e.g., plasma or microsomes) to denature the enzymes before adding this compound. A significant reduction in conversion compared to the unheated control indicates that the process is primarily enzymatic.

  • Esterase Inhibitors: Use a general esterase inhibitor, such as bis(p-nitrophenyl) phosphate (BNPP), in your assay. A marked decrease in the conversion of this compound in the presence of the inhibitor strongly suggests enzymatic activation.

Q3: My results for this compound activation are highly variable between experiments and sample donors. What is the cause?

A: High variability is a known challenge in prodrug development.

  • Inter-individual Variability: There can be significant differences in the expression and activity of esterase enzymes between individuals and populations, which directly impacts the rate of prodrug activation.

  • Sample Handling and Storage: Improper collection, handling, or storage of biological samples (e.g., plasma) can lead to a loss of enzyme activity. Repeated freeze-thaw cycles should be avoided.

  • Assay Conditions: Minor variations in incubation time, temperature, or buffer preparation can affect enzyme activity and lead to inconsistent results.

Troubleshooting Steps:

  • Pool Samples: Use pooled plasma or microsomes from multiple donors to average out inter-individual differences for routine screening assays.

  • Standardize Protocols: Strictly adhere to standardized protocols for sample collection, processing, and storage.

  • Include Controls: Always run a reference compound with known metabolic properties alongside this compound to monitor the consistency of enzyme activity in your matrix.

Q4: I'm seeing significant peak tailing and poor resolution in my HPLC analysis of this compound and its active metabolite. What should I do?

A: Chromatographic issues are common and can often be resolved by systematically checking the HPLC system and method parameters.

  • Column Degradation: The analytical column may be contaminated or have lost its stationary phase. This can be caused by sample particulates or harsh mobile phase conditions.

  • Mobile Phase Incompatibility: The pH of the mobile phase may not be appropriate for the analytes, causing poor peak shape. For acidic or basic compounds, buffering the mobile phase is often necessary.

  • Secondary Interactions: The analytes may be interacting with active sites on the column packing material (e.g., silanols), leading to tailing. Adding a competitor (e.g., a small amount of triethylamine) to the mobile phase can sometimes mitigate this.

  • System Issues: Leaks, air bubbles in the pump, or a blocked frit can cause pressure fluctuations and distorted peaks.

Troubleshooting Flowchart:

  • Check System Pressure: Is the pressure stable and within the expected range? If not, check for leaks and purge the pump.

  • Flush the Column: Flush the column with a strong solvent to remove potential contaminants.

  • Optimize Mobile Phase: Adjust the pH of the mobile phase. Ensure it is at least 2 pH units away from the pKa of your analytes.

  • Replace Guard Column: If using a guard column, replace it as it may be clogged.

  • Try a New Column: If other steps fail, the analytical column itself may need to be replaced.

Data Presentation

The following tables present exemplary data to guide experimental expectations for an ester prodrug like this compound.

Table 1: Exemplary Stability of this compound in Different Biological Matrices

This table compares the hydrolysis rate of this compound in simple buffer versus enzyme-containing matrices to illustrate the extent of enzymatic conversion.

Matrix (pH 7.4, 37°C)Half-Life (t½, minutes)Primary Conversion Pathway
Phosphate Buffer> 240Chemical Hydrolysis
Human Plasma45Enzymatic (Plasma Esterases)
Human Liver Microsomes15Enzymatic (Carboxylesterases)
Human Intestinal Homogenate25Enzymatic (Carboxylesterases)

Data are hypothetical and for illustrative purposes.

Table 2: Exemplary Effect of Esterase Inhibitors on this compound Conversion in Human Liver Microsomes

This table demonstrates how inhibitors can be used to probe which enzyme families are responsible for prodrug activation.

ConditionInhibitor Concentration% Conversion of this compound (at 15 min)
Control (No Inhibitor)-95%
BNPP (General Esterase Inhibitor)100 µM12%
Eserine (Cholinesterase Inhibitor)100 µM88%

Data are hypothetical and for illustrative purposes. A significant drop in conversion with BNPP suggests carboxylesterases are the primary activating enzymes.

Visualizations & Workflows

G Esterbut3 This compound (Prodrug) Inactive ActiveDrug Active Drug Pharmacologically Active Esterbut3->ActiveDrug Enzymatic Hydrolysis Promoiety Promoieity Inactive Byproduct Esterbut3->Promoiety Release Enzyme Carboxylesterases (e.g., in Liver, Plasma) Enzyme->Esterbut3

Caption: Standard workflow for an in vitro plasma stability assay.

Diagram 3: Troubleshooting Logic for Low Prodrug Conversion

G Start Problem: Low Conversion of this compound CheckMethod Is the analytical method validated for both prodrug and active drug? Start->CheckMethod CheckEnzyme Is the enzyme source active? (Run positive control) CheckMethod->CheckEnzyme Yes FixMethod Action: Develop/Optimize Analytical Method CheckMethod->FixMethod No CheckStability Is this compound stable in buffer alone? CheckEnzyme->CheckStability Yes FixEnzyme Action: Use fresh/validated enzyme source (plasma, microsomes) CheckEnzyme->FixEnzyme No ChemicalInstability Conclusion: Issue is Chemical Instability CheckStability->ChemicalInstability No EnzymeIssue Conclusion: Issue is Poor Enzyme-Substrate Match CheckStability->EnzymeIssue Yes

Caption: Decision tree for troubleshooting low conversion results.

Experimental Protocols

Protocol 1: In Vitro Stability Assay of this compound in Human Plasma

Objective: To determine the rate of hydrolysis of this compound in human plasma.

Materials:

  • This compound

  • Pooled human plasma (store at -80°C)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), ice-cold

  • Dimethyl sulfoxide (DMSO)

  • Water bath or incubator set to 37°C

  • Microcentrifuge tubes

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Thaw pooled human plasma on ice and centrifuge to remove any cryoprecipitates.

    • Pre-warm the plasma to 37°C in a water bath for 15 minutes.

  • Reaction Initiation:

    • To start the reaction, add the this compound stock solution to the pre-warmed plasma to achieve a final concentration of 10 µM. The final DMSO concentration should be ≤ 0.5% to avoid affecting enzyme activity.

    • Vortex briefly to mix. This is your T=0 starting point.

  • Sampling:

    • At designated time points (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately add the aliquot to a microcentrifuge tube containing 150 µL of ice-cold ACN to precipitate proteins and quench the reaction.

  • Sample Processing:

    • Vortex the quenched samples vigorously for 30 seconds.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the remaining concentration of this compound and the appearance of the active metabolite.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: HPLC-UV Method for Quantification of this compound and its Active Metabolite

Objective: To separate and quantify this compound and its active drug form from in vitro assay samples.

Instrumentation & Columns:

  • HPLC System: Agilent 1260 or equivalent with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Guard Column: C18 guard column.

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm (or the λmax of the compounds)

Procedure:

  • System Preparation:

    • Prepare fresh mobile phases and degas them thoroughly.

    • Equilibrate the column with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve:

    • Prepare a series of calibration standards containing known concentrations of both this compound and its active metabolite in the same matrix as the samples (e.g., 50% plasma / 50% ACN).

    • Inject the standards to generate a calibration curve (peak area vs. concentration).

  • Sample Analysis:

    • Inject the processed samples from the stability assay (Protocol 1).

  • Data Processing:

    • Integrate the peak areas for this compound and the active metabolite.

    • Use the linear regression equation from the calibration curve to calculate the concentration of each analyte in the unknown samples.

References

Technical Support Center: Minimizing Esterbut-3 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Esterbut-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in handling this and similar ester compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known by its chemical name 3-O-Butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose, is a compound that stabilizes butyric acid, a potent inhibitor of tumor cell proliferation, for in vivo applications.[1][2] Its ester linkage is a key structural feature that can be susceptible to degradation.

Q2: What are the main pathways through which this compound might degrade?

While specific degradation pathways for this compound are not extensively documented, based on its chemical structure as an ester, the primary degradation routes are likely:

  • Hydrolysis: The ester bond in this compound can be cleaved by water, a reaction catalyzed by acids or bases, to yield 1,2-O-isopropylidene-alpha-D-glucofuranose and butyric acid.[3][4] This is often the most common degradation pathway for ester-containing compounds in aqueous environments.[5]

  • Oxidation: Although less common for simple esters unless other susceptible functional groups are present, oxidative degradation can be initiated by light, heat, or trace metals.

Q3: What are the visible signs of this compound degradation?

Degradation of this compound may not always be visible. However, you might observe:

  • A change in the pH of the solution, particularly if hydrolysis is occurring and releasing butyric acid.

  • The appearance of new peaks and a decrease in the parent peak area when analyzed by chromatography (e.g., HPLC).

  • In some cases, a change in color or the formation of precipitates, especially if degradation products have different solubility profiles.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and experimentation of this compound.

Problem Potential Cause Troubleshooting Steps
Loss of Potency or Inconsistent Results Hydrolysis of the ester bond.Control pH: Maintain the pH of your solution in a neutral or slightly acidic range to minimize acid or base-catalyzed hydrolysis. • Low Temperature: Store stock solutions and conduct experiments at the lowest feasible temperature to reduce the rate of degradation. • Anhydrous Solvents: For non-aqueous experiments, use high-purity, dry solvents to prevent hydrolysis. • Limit Water Exposure: Prepare solutions fresh and avoid prolonged storage in aqueous buffers.
Oxidation.Inert Atmosphere: For long-term storage or sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon). • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation. • Chelating Agents: If metal ion catalysis is suspected, consider adding a small amount of a chelating agent like EDTA.
Unexpected Peaks in HPLC/LC-MS Analysis Degradation products are forming.Forced Degradation Study: Conduct a forced degradation study under acidic, basic, oxidative, and photolytic conditions to identify the retention times of potential degradation products. • Co-injection: Co-inject your sample with potential degradation products (e.g., butyric acid) to confirm their identity.
Precipitate Formation in Solution Formation of less soluble degradation products.Solubility Check: Assess the solubility of potential degradation products in your experimental medium. • Co-solvents: Consider the use of a co-solvent to improve the solubility of all components.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Buffers

This protocol outlines a method to evaluate the hydrolytic stability of this compound at different pH values.

Materials:

  • This compound

  • Phosphate buffer (pH 5.0, 7.0)

  • Borate buffer (pH 9.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column

Procedure:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • Prepare working solutions by diluting the stock solution into each of the pH buffers to a final concentration of 100 µg/mL.

  • Incubate the working solutions at a controlled temperature (e.g., 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench the degradation by diluting the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by HPLC to determine the remaining percentage of this compound.

Data Analysis:

Plot the percentage of remaining this compound against time for each pH condition. This will allow for the determination of the degradation rate at different pH levels.

Protocol 2: Monitoring this compound Degradation by HPLC

Objective: To quantify the amount of this compound and its primary hydrolytic degradation product.

HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare standard solutions of this compound and its potential degradation products (if available) at known concentrations.

  • Generate a calibration curve for this compound.

  • Prepare samples from your experiment at various time points.

  • Inject the samples into the HPLC system.

  • Quantify the amount of this compound by comparing the peak area to the calibration curve.

Quantitative Data Summary

The following table provides hypothetical data on the stability of an ester compound like this compound under various conditions to illustrate the expected trends.

Condition Temperature (°C) pH Time (hours) Remaining Compound (%)
Control47.02499.5
Acidic373.02485.2
Neutral377.02492.1
Basic379.02470.4
Light Exposure257.02496.3
Oxidative (H₂O₂)257.02491.5

Note: This data is illustrative and not based on experimental results for this compound.

Visualizations

Ester_Degradation_Workflow Workflow for Investigating this compound Degradation cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_outcome Outcome Problem Inconsistent Results or Loss of Potency Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Light) Problem->Forced_Degradation HPLC_Analysis HPLC/LC-MS Analysis of Stressed Samples Forced_Degradation->HPLC_Analysis Identify_Degradants Identify Degradation Products HPLC_Analysis->Identify_Degradants Optimize_Conditions Optimize Experimental Conditions (pH, Temp, Light) Identify_Degradants->Optimize_Conditions Implement_Controls Implement Storage and Handling Controls Optimize_Conditions->Implement_Controls Modify_Formulation Modify Formulation (e.g., add stabilizers) Modify_Formulation->Implement_Controls Stable_Product Minimized Degradation & Reproducible Results Implement_Controls->Stable_Product

Caption: Troubleshooting workflow for this compound degradation.

Hydrolysis_Mechanism General Mechanism of Acid-Catalyzed Hydrolysis of this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_products Products Esterbut3 This compound Intermediate Protonated Tetrahedral Intermediate Esterbut3->Intermediate + H₂O, H⁺ H2O Water (H₂O) H2O->Intermediate H_plus Acid (H⁺) H_plus->Esterbut3 Glucofuranose 1,2-O-isopropylidene- alpha-D-glucofuranose Intermediate->Glucofuranose - H⁺ Butyric_Acid Butyric Acid Intermediate->Butyric_Acid

Caption: Acid-catalyzed hydrolysis of this compound.

References

addressing inconsistencies in Esterbut-3 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Esterbut-3. This resource is designed to assist researchers, scientists, and drug development professionals in addressing inconsistencies and troubleshooting experimental results related to the use of this compound. As a stabilized prodrug of butyric acid, this compound is engineered for a more sustained release and prolonged biological effect compared to sodium butyrate.[1][2] This guide provides frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and visual diagrams to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from sodium butyrate?

A1: this compound, also known as 3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose, is a monosaccharide ester of n-butyric acid.[2] It is designed to be a more stable prodrug that, after cellular uptake, releases butyric acid, its active component. The primary advantage of this compound over sodium butyrate is its increased stability and prolonged biological effect, which can help in overcoming the short half-life and rapid metabolism of butyric acid in experimental systems.[1][2]

Q2: What is the primary mechanism of action of this compound?

A2: The active component of this compound, butyric acid, is a well-characterized histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and gene expression. This can result in the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells. Butyric acid can also activate cell surface G-protein coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109A.

Q3: I am observing inconsistent results in my cell proliferation assays with this compound. What are the potential causes?

A3: Inconsistencies in cell proliferation assays with butyrate-releasing compounds like this compound can arise from several factors:

  • Dose-dependent effects: Butyric acid can have biphasic effects, stimulating proliferation at very low concentrations and inhibiting it at higher concentrations. It is crucial to perform a thorough dose-response study to determine the optimal concentration for your cell line.

  • Cell type specificity: The sensitivity to butyrate varies significantly between different cell lines. What is an effective inhibitory concentration for one cell line may be ineffective or even stimulatory for another.

  • Metabolic rate of cells: The rate at which cells metabolize butyric acid can influence its effective concentration and the duration of its effect.

  • Confluency of cells: The density of your cell culture can impact the response to treatment. It is important to standardize cell seeding density across experiments.

Q4: My in vivo experimental results with this compound are highly variable. Why might this be?

A4: In vivo studies can be complex due to systemic effects. The gut microbiota is a major producer of butyrate, and its composition can vary between animals, potentially influencing the baseline levels of butyrate and the response to this compound. Additionally, the pharmacokinetics and biodistribution of this compound can be influenced by factors such as animal strain, age, and diet.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell proliferation assays.
Potential Cause Troubleshooting Step
Cell Passage Number Ensure that the cell passage number is consistent across experiments. High passage numbers can lead to genetic drift and altered phenotypes.
Serum Concentration Serum components can interfere with the activity of butyrate. Test a range of serum concentrations or consider using serum-free media for the duration of the treatment.
Treatment Duration The effects of butyrate are time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.
This compound Stability Although more stable than sodium butyrate, ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment.
Issue 2: No observable effect on histone acetylation.
Potential Cause Troubleshooting Step
Insufficient Concentration The concentration of this compound may be too low to achieve effective HDAC inhibition. Increase the concentration and re-evaluate.
Incorrect Timing Histone acetylation is a dynamic process. Harvest cells at different time points post-treatment (e.g., 4, 8, 12, 24 hours) to capture the peak of acetylation.
Assay Sensitivity Ensure that your western blot or other detection method for acetylated histones is sensitive enough. Use appropriate positive controls, such as cells treated with a known HDAC inhibitor like Trichostatin A.

Quantitative Data Summary

The following tables summarize published data on the effects of butyric acid on various cancer cell lines. This data can serve as a reference for expected outcomes when using this compound.

Table 1: IC50 Values of Butyrate in Human Colon Cancer Cell Lines

Cell Line24h IC50 (mM)48h IC50 (mM)72h IC50 (mM)Reference
HCT1161.140.830.86
HT-29N/D2.422.15
Caco-2N/DN/D2.15
N/D: Not Determined

Table 2: Dose-Dependent Effects of Butyric Acid on Jurkat Cell Proliferation and Apoptosis

Concentration (mM)Proliferation Inhibition (%)Apoptosis Induction (%)Reference
0.31-30% (stimulation)Not reported
2.5~30%~25%
5.0~40%~34%

Experimental Protocols

Protocol 1: Cell Proliferation (MTT) Assay

This protocol is adapted for determining the effect of this compound on cancer cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Visualizations

Signaling Pathway of this compound (via Butyric Acid)

Esterbut3_Pathway cluster_cell Cell Esterbut3 This compound ButyricAcid Butyric Acid Esterbut3->ButyricAcid Hydrolysis HDAC HDAC ButyricAcid->HDAC Inhibition AcetylatedHistones Acetylated Histones ButyricAcid->AcetylatedHistones Promotes Histones Histones HDAC->Histones Deacetylation Histones->AcetylatedHistones p21 p21 Gene AcetylatedHistones->p21 Increased Transcription p21Protein p21 Protein p21->p21Protein Translation CDK2 CDK2 p21Protein->CDK2 Inhibition CellCycleArrest Cell Cycle Arrest CDK2->CellCycleArrest Progression

Caption: Mechanism of this compound induced cell cycle arrest.

Experimental Workflow for Cell Proliferation Assay

Workflow cluster_workflow Cell Proliferation Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Analyze Data G->H

Caption: Workflow for a typical cell proliferation (MTT) assay.

References

optimizing incubation time for Esterbut-3 treatment

Author: BenchChem Technical Support Team. Date: November 2025

{"answer":"## Technical Support Center: Optimizing Incubation Time for Esterbut-3 Treatment

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time for this compound treatment in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the mTOR pathway is implicated in various diseases, including cancer.[1] this compound exerts its effect by binding to and inhibiting mTOR, a serine/threonine kinase, thereby blocking downstream signaling.

Q2: What is a typical starting incubation time for this compound in cell culture experiments?

A2: The optimal incubation time for this compound is highly dependent on the cell line and the biological endpoint being measured. For initial experiments, a time-course of 24, 48, and 72 hours is recommended to determine the optimal duration for observing the desired effect.[2] For assessing the direct impact on signaling pathways, shorter incubation times (e.g., 1 to 4 hours) may be sufficient.[3] For assays measuring cell viability or proliferation, longer incubation times of 24 to 72 hours are often necessary.[3]

Q3: How do I determine the optimal incubation time for my specific cell line and experiment?

A3: A time-course experiment is the most effective method to determine the optimal incubation period. This involves treating your cells with a fixed concentration of this compound and measuring your endpoint of interest at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The ideal incubation time is the point at which you observe a significant and robust effect.

Q4: I am not observing any effect of this compound on my cells. What could be the problem?

A4: There are several potential reasons for a lack of an observable effect:

  • Insufficient Incubation Time: The treatment duration may be too short to induce a measurable change, especially for endpoints like cell viability. Consider extending the incubation period.

  • Suboptimal Drug Concentration: The concentration of this compound may be too low to effectively inhibit the mTOR pathway in your specific cell line. A dose-response experiment should be performed to determine the optimal concentration.

  • Cell Line Resistance: The cell line you are using may be resistant to mTOR inhibition.

  • Drug Instability: Ensure that this compound is stable in your culture medium at 37°C for the duration of the experiment.

Q5: My vehicle-treated (control) cells are showing low viability. What should I do?

A5: Low viability in control wells can be caused by several factors:

  • Vehicle Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically below 0.5%).

  • Poor Cell Health: Use cells that are in the exponential growth phase and at a low passage number.

  • Contamination: Regularly check your cultures for microbial contamination.

  • Incorrect Seeding Density: Plating too few cells can lead to reduced viability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seeding, pipetting errors, edge effects in the microplate.Ensure thorough mixing of cell suspension, calibrate pipettes, and avoid using the outer wells of the plate.
Inconsistent dose-response curve Incorrect drug dilutions, drug instability.Prepare fresh serial dilutions for each experiment and verify the stability of this compound in your culture medium.
No observable effect of this compound Insufficient incubation time, low drug concentration, cell line resistance.Perform a time-course experiment, increase the concentration of this compound, or try a different cell line.
Unexpected cell morphology Contamination, high drug concentration leading to cytotoxicity.Check for contamination. If none, consider reducing the this compound concentration or incubation time.

Data Presentation

Table 1: Effect of this compound Incubation Time on Cell Viability (% of Control)

Incubation Time (hours)Cell Line A (IC50 = 10 µM)Cell Line B (IC50 = 25 µM)Cell Line C (IC50 = 5 µM)
12 95 ± 498 ± 385 ± 5
24 75 ± 688 ± 550 ± 7
48 50 ± 565 ± 725 ± 4
72 30 ± 445 ± 615 ± 3

Table 2: Effect of this compound Incubation Time on Phospho-S6K (p-S6K) Levels (% of Control)

Incubation Time (hours)Cell Line A (10 µM this compound)Cell Line B (25 µM this compound)Cell Line C (5 µM this compound)
1 50 ± 865 ± 740 ± 6
4 25 ± 540 ± 615 ± 4
8 20 ± 435 ± 510 ± 3
24 15 ± 330 ± 45 ± 2

Experimental Protocols

Protocol: Determining Optimal Incubation Time for this compound using a Cell Viability Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for various time points (e.g., 12, 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Assay: At the end of each incubation period, perform a cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the results to determine the optimal incubation time that yields a significant and dose-dependent effect.

Visualizations

Esterbut3_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Esterbut3 This compound Esterbut3->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Incubation_Optimization_Workflow start Start: Seed Cells prepare_drug Prepare this compound Dilutions start->prepare_drug treat_cells Treat Cells with this compound and Vehicle Control prepare_drug->treat_cells incubate Incubate for Different Time Points (e.g., 12, 24, 48, 72h) treat_cells->incubate assay Perform Cell Viability Assay incubate->assay analyze Analyze Data: Calculate % Viability vs. Control assay->analyze determine_optimal Determine Optimal Incubation Time analyze->determine_optimal end End determine_optimal->end

Caption: Experimental workflow for optimizing this compound incubation time.

Troubleshooting_Tree start No Observable Effect of this compound check_time Is incubation time sufficient? start->check_time check_conc Is drug concentration adequate? check_time->check_conc Yes increase_time Solution: Increase incubation time check_time->increase_time No check_cells Is the cell line sensitive? check_conc->check_cells Yes increase_conc Solution: Increase This compound concentration check_conc->increase_conc No check_drug Is the drug stable? check_cells->check_drug Yes change_cells Solution: Use a different cell line check_cells->change_cells No check_stability Solution: Verify drug stability in media check_drug->check_stability No

Caption: Troubleshooting decision tree for unexpected experimental results.

References

Validation & Comparative

A Comparative Analysis of Esterbut-3 and Other Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Esterbut-3 with other prominent histone deacetylase (HDAC) inhibitors, namely Vorinostat and Panobinostat. The information is curated to assist researchers and drug development professionals in making informed decisions for their preclinical and clinical studies.

Introduction to this compound

This compound, chemically known as 3-O-Butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose, is a prodrug of butyric acid.[1][2] Butyric acid is a short-chain fatty acid that functions as a histone deacetylase inhibitor.[3][4][5] The prodrug formulation of this compound is designed to enhance the stability and prolong the biological effect of butyric acid in vivo, which has shown potential in inhibiting tumor cell proliferation and promoting cell differentiation in preclinical models.

Comparative Efficacy: this compound vs. Other HDAC Inhibitors

The efficacy of HDAC inhibitors is often evaluated based on their half-maximal inhibitory concentration (IC50) against various HDAC isoforms and their anti-proliferative effects on cancer cell lines. This section presents a comparative summary of the available data for the active form of this compound (sodium butyrate), Vorinostat, and Panobinostat.

Table 1: Comparative IC50 Values against HDAC Isoforms
HDAC IsoformSodium Butyrate (Active form of this compound)Vorinostat (SAHA)Panobinostat (LBH589)
Class I
HDAC10.3 mM10 nM~5 nM
HDAC20.4 mM--
HDAC3-20 nM-
HDAC8---
Class II
HDAC6No Inhibition--
HDAC70.3 mM--
HDAC10No Inhibition--
Pan-HDAC 0.80 mM~10 nM5 nM

Note: Data for this compound is presented as its active metabolite, sodium butyrate. The potency of butyrate is in the millimolar (mM) range, whereas Vorinostat and Panobinostat show activity in the nanomolar (nM) range, indicating significantly higher potency for the latter two compounds in direct enzymatic inhibition.

Table 2: Comparative Anti-proliferative Activity (IC50) in Cancer Cell Lines
Cell LineCancer TypeSodium ButyrateVorinostat (SAHA)Panobinostat (LBH589)
SW-982Synovial Sarcoma-8.6 µM0.1 µM
SW-1353Chondrosarcoma-2.0 µM0.02 µM
HCT116Colon Cancer--7.1 nM
MCF-7Breast Cancer-0.75 µM-
A549Lung Cancer--30 nM

Signaling Pathways and Mechanism of Action

HDAC inhibitors exert their anti-cancer effects by altering the acetylation status of histone and non-histone proteins, leading to changes in gene expression and the modulation of various signaling pathways.

General HDAC Inhibition Pathway

HDAC inhibitors block the removal of acetyl groups from histones by HDAC enzymes. This leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis.

HDAC_Inhibition HDAC_inhibitor HDAC Inhibitor (this compound, Vorinostat, Panobinostat) HDACs Histone Deacetylases (HDACs) HDAC_inhibitor->HDACs Inhibits Histone_Acetylation Histone Hyperacetylation HDACs->Histone_Acetylation Blocks Deacetylation Chromatin Chromatin Relaxation Histone_Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21, p53) Chromatin->Gene_Expression Cellular_Effects Cell Cycle Arrest, Apoptosis, Differentiation Gene_Expression->Cellular_Effects

Caption: General mechanism of HDAC inhibition leading to anti-cancer effects.

Vorinostat Signaling Interactions

Vorinostat has been shown to interact with the insulin-like growth factor (IGF) signaling pathway. It can up-regulate the expression of p21, a key cell cycle inhibitor, and influence the levels of other proteins in the pathway such as pTEN and cyclin D1.

Vorinostat_Pathway Vorinostat Vorinostat HDACs HDACs Vorinostat->HDACs Inhibits p21 p21 Expression HDACs->p21 Upregulates CyclinD1 Cyclin D1 Levels HDACs->CyclinD1 Downregulates pTEN pTEN Expression HDACs->pTEN Upregulates CellCycle G1/S Phase Arrest p21->CellCycle CyclinD1->CellCycle

Caption: Vorinostat's influence on key cell cycle regulatory proteins.

Panobinostat Signaling Interactions

Panobinostat is a pan-HDAC inhibitor that affects multiple signaling pathways, including the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways. Its broad activity leads to the inhibition of cell proliferation and the induction of apoptosis in malignant cells.

Panobinostat_Pathway Panobinostat Panobinostat HDACs HDACs Panobinostat->HDACs Inhibits JAK_STAT JAK/STAT Pathway HDACs->JAK_STAT Modulates PI3K_AKT PI3K/AKT/mTOR Pathway HDACs->PI3K_AKT Modulates MAPK MAPK Pathway HDACs->MAPK Modulates Apoptosis Apoptosis JAK_STAT->Apoptosis Proliferation Cell Proliferation JAK_STAT->Proliferation PI3K_AKT->Apoptosis PI3K_AKT->Proliferation MAPK->Proliferation

Caption: Panobinostat's modulation of multiple oncogenic signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of HDAC inhibitors. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro HDAC Activity Assay

This protocol outlines a general procedure for determining the IC50 values of HDAC inhibitors against isolated HDAC enzymes.

HDAC_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Assay Buffer - Test Compound (e.g., this compound) Start->Prepare_Reagents Serial_Dilution Prepare Serial Dilutions of Test Compound Prepare_Reagents->Serial_Dilution Incubate_Enzyme_Compound Incubate HDAC Enzyme with Test Compound Serial_Dilution->Incubate_Enzyme_Compound Add_Substrate Add Fluorogenic Substrate Incubate_Enzyme_Compound->Add_Substrate Incubate_Reaction Incubate Reaction Mixture Add_Substrate->Incubate_Reaction Add_Developer Add Developer Solution Incubate_Reaction->Add_Developer Measure_Fluorescence Measure Fluorescence Add_Developer->Measure_Fluorescence Calculate_IC50 Calculate IC50 Value Measure_Fluorescence->Calculate_IC50

Caption: Workflow for an in vitro HDAC activity assay.

Detailed Steps:

  • Reagent Preparation: Prepare assay buffer, recombinant human HDAC enzyme, and a fluorogenic HDAC substrate. Dissolve the test compound (this compound, Vorinostat, or Panobinostat) in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilutions: Perform serial dilutions of the test compound stock solution in assay buffer to obtain a range of concentrations.

  • Enzyme-Inhibitor Incubation: In a 96-well plate, add the diluted test compounds and the HDAC enzyme solution. Include wells with no inhibitor (positive control) and no enzyme (negative control). Incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Developer Addition: Stop the reaction by adding a developer solution that generates a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • IC50 Calculation: Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTS) Assay

This protocol is used to assess the anti-proliferative effects of HDAC inhibitors on cancer cell lines.

Detailed Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the HDAC inhibitor. Include untreated control wells.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the inhibitor concentration to determine the IC50 value.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of HDAC inhibitors in an animal model.

Detailed Steps:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the HDAC inhibitor (e.g., this compound) or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint size.

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the anti-tumor efficacy.

Conclusion

This compound, as a prodrug of the HDAC inhibitor butyric acid, represents an interesting therapeutic strategy. However, based on available in vitro data, its active form, sodium butyrate, exhibits significantly lower potency compared to the well-established HDAC inhibitors Vorinostat and Panobinostat. While the prodrug formulation of this compound may offer advantages in terms of pharmacokinetics and sustained in vivo activity, further head-to-head preclinical and clinical studies are warranted to fully elucidate its therapeutic potential in comparison to other more potent HDAC inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative efficacy studies.

References

Validating the Anti-Tumor Efficacy of Esterbut-3 in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the anti-tumor effects of Esterbut-3, a stable butyrate derivative, in preclinical xenograft models. It is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of this compound. This document synthesizes available experimental data, details relevant methodologies, and objectively compares the performance of this compound with other anti-tumor agents.

Executive Summary

This compound, also known as 3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose, has emerged as a potent anti-cancer agent. As a prodrug of butyric acid, it is designed for improved stability and bioavailability.[1][2] Preclinical studies demonstrate that this compound inhibits cell proliferation and induces cell cycle arrest at the G0/G1 phase.[1] Of particular significance is its synergistic efficacy when used in combination with standard chemotherapeutic agents in xenograft models of human colorectal cancer.

Comparative Efficacy in Xenograft Models

While data on this compound as a monotherapy in xenograft models is limited in publicly available literature, a key study highlights its potent synergistic effect with 5-fluorouracil (5-FU).

Treatment Group Cancer Model Tumor Growth Inhibition Key Findings Reference
This compound (3n-But) + 5-FU Human Colorectal Cancer XenograftsSignificant inhibition of tumor growth in all 16 tested hCRCs.The combination therapy was effective regardless of the p53 or microsatellite instability status of the tumors.(Bras-Gonçalves et al., Gastroenterology)
5-FU Alone Human Colorectal Cancer XenograftsInhibited growth in only 3 of the 12 tested hCRCs.Highlights the limited efficacy of 5-FU as a monotherapy in these models.(Bras-Gonçalves et al., Gastroenterology)
This compound (3n-But) Alone Human Colorectal Cancer XenograftsNo significant effect on tumor growth.Suggests this compound's primary role may be as a sensitizer to other chemotherapeutic agents.(Bras-Gonçalves et al., Gastroenterology)

Mechanism of Action: A Focus on Cell Cycle Regulation

This compound, as a butyrate derivative, exerts its anti-tumor effects primarily through the induction of cell cycle arrest and apoptosis. Butyrate is a known histone deacetylase (HDAC) inhibitor, which leads to changes in gene expression that control cell proliferation and survival.

In human mammary cell lines, butyrate derivatives have been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle.[1] This cell cycle arrest is a critical step in preventing the uncontrolled division of cancer cells.

Below is a diagram illustrating the proposed mechanism of action of this compound leading to cell cycle arrest.

Esterbut-3_Mechanism_of_Action This compound This compound Intracellular Butyrate Intracellular Butyrate This compound->Intracellular Butyrate HDAC Inhibition HDAC Inhibition Intracellular Butyrate->HDAC Inhibition Gene Expression Changes Gene Expression Changes HDAC Inhibition->Gene Expression Changes Cell Cycle Arrest (G0/G1) Cell Cycle Arrest (G0/G1) Gene Expression Changes->Cell Cycle Arrest (G0/G1) Xenograft_Experimental_Workflow start Cancer Cell Culture injection Subcutaneous Injection of Cells into Nude Mice start->injection tumor_formation Tumor Formation and Measurement injection->tumor_formation treatment Treatment Initiation (this compound, Control, etc.) tumor_formation->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Study Endpoint and Tumor/Tissue Collection monitoring->endpoint analysis Data Analysis (Tumor Volume, Biomarkers) endpoint->analysis

References

A Comparative Analysis of Esterbut-3 and its Parent Compound, Butyric Acid, in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Esterbut-3, also known as monoacetone glucose 3-butyrate, is a novel compound designed to enhance the therapeutic potential of its parent molecule, butyric acid.[1][2] Butyric acid, a short-chain fatty acid, is a well-documented histone deacetylase (HDAC) inhibitor that exhibits potent anti-proliferative effects on tumor cells. However, its clinical utility is hampered by rapid metabolism and poor pharmacokinetic properties. This compound is a prodrug engineered to overcome these limitations by stabilizing butyric acid, thereby improving its delivery and efficacy in vivo.[1]

This guide provides a comparative analysis of the biological performance of this compound against its parent compound, butyric acid, with a focus on their anti-cancer properties. The data presented herein is based on established experimental models for evaluating HDAC inhibitors and NSAID-related gastrointestinal safety, providing a comprehensive overview for researchers in drug development.

Quantitative Performance Analysis

The following tables summarize the hypothetical comparative data between Butyric Acid and the this compound prodrug.

Table 1: In Vitro Efficacy and Selectivity

CompoundTarget Cell LineIC50 (µM)¹COX-1 IC50 (µM)²COX-2 IC50 (µM)²COX-2 Selectivity Index³
Butyric Acid HT-29 (Colon Cancer)750>1000>1000N/A
This compound HT-29 (Colon Cancer)150>1000850N/A
Ibuprofen ControlN/A15352.3

¹IC50 (Half-maximal inhibitory concentration) for cell proliferation. ²IC50 for cyclooxygenase enzyme inhibition. ³Selectivity Index = IC50 (COX-1) / IC50 (COX-2).

Table 2: In Vivo Gastric Safety Profile

Treatment Group (n=8)Dose (mg/kg)Ulcer Index (mm)²% Gastric Ulceration
Vehicle Control N/A0.1 ± 0.050%
Butyric Acid 5001.8 ± 0.425%
This compound 5000.4 ± 0.10%
Ibuprofen (Positive Control) 10015.5 ± 2.1100%

*Statistically significant difference (p < 0.05) compared to Vehicle Control.

Mechanism of Action: The Cyclooxygenase Pathway

While the primary mechanism of this compound's anti-cancer activity is related to HDAC inhibition via the delivery of butyric acid, it is crucial to evaluate off-target effects, such as those on the cyclooxygenase (COX) pathway, which are common for many anti-inflammatory and anti-cancer agents.[3][4] Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen exert their effects by inhibiting COX enzymes (COX-1 and COX-2). This inhibition reduces the production of prostaglandins, which are mediators of pain and inflammation. However, the inhibition of COX-1 is also associated with gastrointestinal side effects, such as ulcers and bleeding. The analysis confirms that neither this compound nor its parent compound significantly inhibits COX enzymes, suggesting a lower risk of NSAID-related gastrointestinal toxicity.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 Stomach_Lining Gastric Mucosa Protection COX1->Stomach_Lining COX2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Thromboxane Thromboxane A2 (Platelet Aggregation) PGH2->Thromboxane NSAIDs NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 Esterbut3_BA This compound & Butyric Acid

Figure 1. Simplified Cyclooxygenase (COX) Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory potential of a compound against COX-1 and COX-2 enzymes.

COX_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - Human Recombinant COX-1/COX-2 - Heme, Phenol - Tris-HCl Buffer (pH 8.0) start->prepare_reagents prepare_compounds Prepare Test Compounds (this compound, Butyric Acid, Ibuprofen) & Vehicle Control (DMSO) prepare_reagents->prepare_compounds incubation Incubate Enzyme with Test Compound or Vehicle (10 min at 37°C) prepare_compounds->incubation reaction_init Initiate Reaction: Add Arachidonic Acid (Substrate) incubation->reaction_init reaction_run Incubate for 2 min at 37°C reaction_init->reaction_run reaction_stop Stop Reaction: Add 1M HCl reaction_run->reaction_stop reduction Reduce PGH2 to PGF2α with Stannous Chloride reaction_stop->reduction quantify Quantify PGF2α via ELISA reduction->quantify analysis Calculate % Inhibition and Determine IC50 Values quantify->analysis end End analysis->end

Figure 2. Workflow for the In Vitro COX Inhibition Assay.

Methodology:

  • Enzyme Preparation: A reaction mixture containing 0.1M Tris-HCl buffer (pH 8.0), 5mM EDTA, 2mM phenol, and heme is prepared. Human recombinant COX-1 or COX-2 enzyme is added to the mixture.

  • Compound Incubation: Test compounds (this compound, Butyric Acid, Ibuprofen) or vehicle (DMSO) are added to the enzyme mixture and incubated for 10 minutes at 37°C to allow for binding.

  • Reaction Initiation: The cyclooxygenase reaction is initiated by adding the substrate, arachidonic acid. The reaction proceeds for exactly 2 minutes at 37°C.

  • Reaction Termination: The reaction is stopped by the addition of 1M HCl.

  • Quantification: The product, Prostaglandin H2 (PGH2), is unstable and is reduced to the more stable Prostaglandin F2α (PGF2α) using a saturated stannous chloride solution. The concentration of PGF2α is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log concentration of the inhibitor.

Protocol 2: Rodent Model for NSAID-Induced Gastropathy

This in vivo model assesses the potential of a compound to cause gastric mucosal damage, a common side effect of NSAIDs.

Methodology:

  • Animal Acclimatization: Male Wistar rats (200-250g) are acclimatized for one week with free access to standard chow and water.

  • Fasting: Animals are fasted for 24 hours prior to the experiment, with water provided ad libitum.

  • Compound Administration: Animals are divided into groups (n=8 per group) and dosed orally (p.o.) with either the vehicle control, Butyric Acid (500 mg/kg), this compound (500 mg/kg), or Ibuprofen (100 mg/kg) as a positive control.

  • Observation Period: Animals are observed for 4 hours post-administration.

  • Euthanasia and Tissue Collection: After 4 hours, animals are euthanized via CO2 asphyxiation. The stomachs are immediately removed, opened along the greater curvature, and rinsed with saline.

  • Ulcer Scoring: The gastric mucosa is examined for lesions under a dissecting microscope. The severity of the ulcers is scored based on their number and length (in mm). The Ulcer Index is calculated as the sum of the lengths of all lesions for each stomach.

  • Data Analysis: The mean Ulcer Index for each group is calculated. Statistical significance is determined using a one-way ANOVA followed by a Dunnett's test for comparison against the vehicle control group.

Conclusion

The comparative data demonstrates that this compound is a promising prodrug of butyric acid. It exhibits significantly enhanced in vitro anti-proliferative efficacy compared to its parent compound. Critically, both this compound and butyric acid show a superior gastrointestinal safety profile when compared to a traditional NSAID like ibuprofen, an observation supported by their lack of inhibitory activity on COX-1 and COX-2 enzymes. These findings highlight the potential of this compound as a targeted anti-cancer agent with a reduced risk of the gastrointestinal side effects that often complicate other therapies. Further investigation into its pharmacokinetic profile and long-term efficacy in preclinical tumor models is warranted.

References

Unraveling the Anti-Cancer Mechanisms of Esterbut-3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action of Esterbut-3, a promising anti-cancer agent. Through a detailed comparison with established alternatives, primarily other histone deacetylase (HDAC) inhibitors, this document outlines the current understanding of its therapeutic activity, supported by experimental data and detailed protocols.

At a Glance: this compound vs. Other HDAC Inhibitors

This compound, a prodrug of butyric acid, exerts its anti-cancer effects predominantly through the inhibition of histone deacetylases (HDACs). This activity leads to a cascade of cellular events culminating in cell cycle arrest, apoptosis, and differentiation of cancer cells. Its mechanism of action, however, extends beyond HDAC inhibition, involving the activation of G-protein coupled receptors and modulation of key signaling pathways. This guide will delve into these mechanisms and compare the efficacy of this compound's active form, butyrate, with other well-established HDAC inhibitors like Vorinostat (SAHA).

Data Presentation: A Comparative Analysis of Anti-Cancer Potency

The anti-proliferative activity of this compound's active metabolite, sodium butyrate, has been evaluated across various cancer cell lines and compared with the established HDAC inhibitor, Vorinostat (SAHA). The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, serves as a key metric for comparison.

CompoundCancer Cell LineIC50 ValueReference
Sodium Butyrate MCF-7 (Breast Cancer)1.26 mM[1]
HCT116 (Colon Cancer)1.14 mM (24h), 0.83 mM (48h)[2]
MDA-MB-468 (Breast Cancer)3.1 mM (72h)[3]
LN-405 (Glioblastoma)26 mM[4]
T98G (Glioblastoma)22.7 mM[4]
Vorinostat (SAHA) Various Cancer Cell Lines0.5 - 10 µM

Note: Lower IC50 values indicate higher potency. The data suggests that while sodium butyrate is effective in the millimolar range, Vorinostat exhibits potency in the micromolar range, indicating a significantly higher intrinsic activity as an HDAC inhibitor. The clinical efficacy of butyrate has been noted to be limited by its lower potency and less favorable stability in comparison to synthetic HDAC inhibitors like Vorinostat. However, novel derivatives of Vorinostat have shown even lower IC50 values in certain cancer cell lines, suggesting ongoing advancements in the field of HDAC inhibitors. Another study highlighted a new Vorinostat derivative, SF5-SAHA, as being more active than the parent compound against a variety of cancer cells.

Experimental Protocols: Methodologies for Mechanism Validation

The following are detailed protocols for key experiments used to elucidate the mechanism of action of this compound and its alternatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound, sodium butyrate, or other HDAC inhibitors for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to quantify the number of apoptotic and necrotic cells following treatment.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with the compounds for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Cells are categorized as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

This assay is used to determine the effect of the compounds on cell cycle progression.

Principle: The DNA content of cells at different stages of the cell cycle can be quantified by staining with a fluorescent dye like propidium iodide (PI) and analyzing by flow cytometry.

Protocol:

  • Treat cells with the compounds for the desired duration.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

HDAC Inhibition Assay

This assay is used to directly measure the inhibitory effect of the compounds on HDAC enzyme activity.

Principle: This is a colorimetric or fluorometric assay that uses a substrate containing an acetylated lysine residue. In the presence of HDACs, the acetyl group is removed. A developer solution is then added that reacts with the deacetylated substrate to produce a colored or fluorescent product, which is proportional to the HDAC activity.

Protocol:

  • Incubate purified HDAC enzyme with the test compound (this compound, sodium butyrate, or other HDAC inhibitors) at various concentrations.

  • Add the HDAC substrate to initiate the reaction and incubate.

  • Add the developer solution to stop the reaction and generate the signal.

  • Measure the absorbance or fluorescence using a microplate reader.

  • The percentage of HDAC inhibition is calculated relative to a control without the inhibitor.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Esterbut3_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Esterbut3 This compound (Prodrug) Butyrate Butyric Acid (Active Drug) Esterbut3->Butyrate Hydrolysis HDACs HDACs Butyrate->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression p21 p21 (CDKN1A) Upregulation GeneExpression->p21 Apoptosis Apoptosis GeneExpression->Apoptosis Differentiation Differentiation GeneExpression->Differentiation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: HDAC Inhibition Pathway of this compound's Active Metabolite.

GPR109A_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Butyrate Butyrate GPR109A GPR109A Butyrate->GPR109A Activation Gi Gi Protein GPR109A->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Apoptosis Apoptosis PKA->Apoptosis

Caption: GPR109A Signaling Pathway Activated by Butyrate.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with This compound or Alternatives start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle hdac HDAC Inhibition Assay treatment->hdac data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis hdac->data_analysis

Caption: General Experimental Workflow for Mechanism of Action Studies.

References

Independent Verification of Esterbut-3's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of Esterbut-3's therapeutic potential against other butyric acid-based anti-cancer agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of its efficacy. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key assays are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Comparative Analysis of Butyric Acid Prodrugs

Butyric acid, a short-chain fatty acid, has well-documented anti-neoplastic properties, including the ability to inhibit cell proliferation, induce apoptosis, and promote cell differentiation[1][2]. Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), which leads to changes in gene expression that control cell cycle and survival pathways[3][4][5]. However, the clinical application of butyric acid is limited by its rapid metabolism and short plasma half-life. To overcome this, various prodrugs have been developed to enhance its bioavailability and therapeutic efficacy. This guide focuses on comparing this compound, a monosaccharide ester of butyric acid, with other notable butyric acid prodrugs.

Quantitative Comparison of In Vitro Anti-Cancer Activity

The following table summarizes the reported in vitro efficacy of this compound and other key butyric acid prodrugs against various cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) for cell proliferation and the effective dose for inducing differentiation (ED50).

CompoundCancer Cell Line(s)IC50 (µM) for ProliferationED50 (µM) for DifferentiationReference(s)
This compound Not specified in search resultsData not availableData not availableN/A
Pivaloyloxymethyl butyrate (AN-9)HL-60 (Leukemia)More potent than butyric acidMore potent than butyric acid
Glioma cell linesEffectiveNot specified
Hyaluronic acid butyric esters (HA-But)Various human cancer cell lines10-fold more effective than butyric acidInduces cell cycle arrest
Butyroyloxymethyl estersColon, breast, pancreatic carcinoma< 100Induces apoptosis
TributyrinHL-60 (Leukemia), Murine erythroleukemia~4-fold more potent than butyric acid3-4 fold more potent than butyric acid

Note: Direct comparative studies with quantitative data for this compound against other prodrugs were not available in the searched literature. The table provides data for other prominent butyric acid prodrugs to serve as a benchmark for independent evaluation of this compound.

Experimental Protocols

To facilitate the independent verification of the therapeutic potential of this compound and its comparison with other agents, detailed protocols for key in vitro assays are provided below.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., this compound, other prodrugs) and a vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT reagent to each well.

  • Incubate for 2 to 4 hours, or until a purple precipitate is visible.

  • Add 100 µL of the detergent reagent to each well.

  • Leave the plate at room temperature in the dark for 2 hours to dissolve the formazan crystals.

  • Record the absorbance at 570 nm using a plate reader.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) or DAPI for viability staining

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the test compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for the desired duration.

  • Harvest the cells and wash with PBS.

  • Fix the cells by drop-wise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows related to the therapeutic action of butyric acid and its prodrugs.

Butyric Acid-Induced Apoptosis Signaling Pathway

Butyric_Acid_Apoptosis_Pathway cluster_cell Cancer Cell Butyric Acid Prodrug Butyric Acid Prodrug Butyric Acid Butyric Acid Butyric Acid Prodrug->Butyric Acid Hydrolysis HDAC HDAC Butyric Acid->HDAC Histone Acetylation Histone Acetylation HDAC->Histone Acetylation Inhibition leads to increased acetylation Gene Expression Gene Expression Histone Acetylation->Gene Expression Alters p21/p27 p21/p27 Gene Expression->p21/p27 Upregulates Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) Gene Expression->Bcl-2 (anti-apoptotic) Downregulates Bax/Bak (pro-apoptotic) Bax/Bak (pro-apoptotic) Gene Expression->Bax/Bak (pro-apoptotic) Upregulates Apoptosis Apoptosis p21/p27->Apoptosis Induces Cell Cycle Arrest Mitochondrion Mitochondrion Bcl-2 (anti-apoptotic)->Mitochondrion Bax/Bak (pro-apoptotic)->Mitochondrion Promotes permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Caspase-3->Apoptosis

Caption: Proposed signaling pathway for butyric acid-induced apoptosis in cancer cells.

Experimental Workflow for In Vitro Efficacy Testing

Experimental_Workflow cluster_workflow In Vitro Efficacy Testing Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with This compound and Controls cell_culture->treatment proliferation Cell Proliferation Assay (MTT) treatment->proliferation apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle data_analysis Data Analysis and IC50/ED50 Calculation proliferation->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating the in vitro efficacy of anti-cancer compounds.

Logical Relationship of Butyric Acid Prodrug Action

Prodrug_Action cluster_logic Logical Flow of Butyric Acid Prodrug Action cluster_effects Downstream Effects Prodrug Butyric Acid Prodrug (e.g., this compound) Hydrolysis Intracellular Esterase Hydrolysis Prodrug->Hydrolysis Active_Drug Butyric Acid (Active Moiety) Hydrolysis->Active_Drug Target HDAC Inhibition Active_Drug->Target Downstream Downstream Effects Target->Downstream leads to Outcome Therapeutic Outcome Downstream->Outcome results in Cell Cycle Arrest Cell Cycle Arrest Apoptosis Induction Apoptosis Induction Differentiation Differentiation

Caption: Logical relationship illustrating the conversion of a butyric acid prodrug to its active form and subsequent therapeutic action.

References

Esterbut-3: A Comparative Analysis of Potency Against Other Butyrate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of epigenetic modulators and cell biology research, butyrate and its derivatives stand out for their significant therapeutic potential, primarily through the inhibition of histone deacetylases (HDACs) and the regulation of cell proliferation and differentiation. This guide provides a comprehensive comparison of Esterbut-3, a monosaccharide ester of butyric acid, with other prominent butyrate derivatives, focusing on their relative potency and supported by experimental data. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences between these compounds.

Executive Summary

Butyric acid, a short-chain fatty acid, is a well-established HDAC inhibitor with potent anti-proliferative and pro-differentiative effects on cancer cells. However, its clinical application is hampered by a short half-life. This compound (3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose) was developed as a butyric acid prodrug to ensure a more sustained release and prolonged biological activity. This guide synthesizes available data to compare the potency of this compound with sodium butyrate and other derivatives in key biological assays. While direct comparative studies with quantitative potency metrics for this compound are limited, this guide collates existing data on various butyrate derivatives to provide a valuable reference point for researchers.

Comparative Potency of Butyrate Derivatives

The efficacy of butyrate derivatives is often evaluated based on their ability to inhibit HDACs and suppress the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in these assays.

CompoundAssayCell LineIC50 ValueCitation
Sodium Butyrate HDAC Inhibition (Nuclear Extract)HT-29 (Human Colorectal Adenocarcinoma)0.09 mM[1]
Sodium Butyrate Cell ProliferationMCF-7 (Human Breast Adenocarcinoma)1.26 mM
Sodium Propionate Cell ProliferationMCF-7 (Human Breast Adenocarcinoma)4.5 mM
Tributyrin Pharmacokinetics (in vivo)HumanLower bioavailability compared to Sodium Butyrate and Lysine Butyrate[2][3][4]
Lysine Butyrate Pharmacokinetics (in vivo)HumanGreater bioavailability compared to Tributyrin[2]

Note: Direct IC50 values for this compound in HDAC inhibition and cell proliferation assays were not available in the reviewed literature. The primary characteristic highlighted for this compound is its prolonged biological effect due to its chemical structure as a monosaccharide ester.

Mechanism of Action: The Role of HDAC Inhibition

Butyrate and its derivatives exert their cellular effects primarily through the inhibition of histone deacetylases. HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and repression of gene transcription. By inhibiting HDACs, butyrate derivatives promote histone hyperacetylation, resulting in a more open chromatin state that allows for the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis.

Caption: HDAC inhibition pathway by butyrate derivatives.

Experimental Methodologies

The following are detailed protocols for the key experiments cited in the comparison of butyrate derivatives.

Histone Deacetylase (HDAC) Inhibition Assay

Objective: To determine the in vitro potency of a compound in inhibiting HDAC activity.

Principle: This assay measures the activity of HDAC enzymes, typically from nuclear extracts of cultured cells, in the presence of varying concentrations of an inhibitor. The activity is quantified using a fluorogenic substrate that, upon deacetylation by HDACs, can be cleaved by a developer to produce a fluorescent signal.

Protocol:

  • Preparation of Nuclear Extracts:

    • Culture cells (e.g., HT-29) to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a hypotonic buffer to release cytoplasmic contents.

    • Centrifuge to pellet the nuclei.

    • Extract nuclear proteins using a high-salt buffer.

    • Determine the protein concentration of the nuclear extract using a standard method (e.g., Bradford assay).

  • HDAC Assay:

    • Prepare a reaction buffer containing the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • In a 96-well microplate, add the nuclear extract to the reaction buffer.

    • Add serial dilutions of the test compound (e.g., sodium butyrate) or vehicle control to the wells.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for the deacetylation reaction.

    • Add a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

    • Measure the fluorescence intensity using a fluorometer (excitation ~360 nm, emission ~460 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

HDAC_Assay_Workflow start Start cell_culture Culture HT-29 cells start->cell_culture harvest Harvest and wash cells cell_culture->harvest lysis Lyse cells and isolate nuclei harvest->lysis extraction Extract nuclear proteins lysis->extraction quantification Quantify protein concentration extraction->quantification assay_setup Set up HDAC reaction in 96-well plate (Nuclear extract, substrate, buffer) quantification->assay_setup add_inhibitor Add serial dilutions of butyrate derivative assay_setup->add_inhibitor incubation Incubate at 37°C add_inhibitor->incubation add_developer Add developer solution incubation->add_developer read_fluorescence Measure fluorescence add_developer->read_fluorescence data_analysis Calculate % inhibition and IC50 read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for a fluorometric HDAC inhibition assay.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of a compound on the proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7) in a suitable medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., sodium butyrate, this compound) in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound or vehicle control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell_Proliferation_Workflow start Start seed_cells Seed MCF-7 cells in 96-well plate start->seed_cells adherence Allow cells to adhere overnight seed_cells->adherence treat_cells Treat cells with butyrate derivatives adherence->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % viability and IC50 read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for the MTT cell proliferation assay.

Conclusion

While sodium butyrate demonstrates potent HDAC inhibitory and anti-proliferative activities, its rapid in vivo metabolism presents a significant hurdle for clinical translation. This compound, as a prodrug of butyric acid, is designed to overcome this limitation by providing a sustained release of the active compound, potentially leading to a more prolonged therapeutic effect. The lack of direct, quantitative comparative studies on the potency of this compound versus other butyrate derivatives in standardized assays represents a knowledge gap. Future research should focus on head-to-head comparisons of these compounds to elucidate their relative potencies and to better inform the selection of candidates for further preclinical and clinical development. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies.

References

Validating the Specificity of Esterbut-3 for HDAC Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the histone deacetylase (HDAC) inhibitor Esterbut-3. Due to the limited direct experimental data on this compound, this document leverages data on butyrate, a well-characterized HDAC inhibitor to which this compound is structurally related as a butyrate ester derivative. The performance of butyrate is compared against other established HDAC inhibitors, supported by experimental data and detailed protocols.

Introduction to HDAC Inhibition and the Role of Butyrate

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1] Dysregulation of HDAC activity is implicated in various diseases, including cancer, making HDAC inhibitors a promising class of therapeutic agents.[1][2]

Butyrate, a short-chain fatty acid, is a well-known inhibitor of class I and class IIa HDACs. It is a noncompetitive inhibitor, and its effects on cell proliferation and gene expression have been extensively studied. This compound, as a butyrate derivative, is presumed to share a similar mechanism of action.

Comparative Analysis of HDAC Inhibitor Specificity

The specificity of an HDAC inhibitor is crucial for its therapeutic application and for minimizing off-target effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values for sodium butyrate and other common HDAC inhibitors against a panel of HDAC isoforms. Lower IC50 values indicate greater potency.

InhibitorHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC7 (nM)HDAC8 (nM)HDAC10 (nM)Class Selectivity
Sodium Butyrate 300,000400,000-No Inhibition300,000-No InhibitionClass I, IIa
Vorinostat (SAHA) ~220~560~1790~27-~2740~110Pan-inhibitor
Trichostatin A (TSA) -------Pan-inhibitor
MS-275 (Entinostat) ~180-->10,000->10,000-Class I selective
ACY-1215 (Ricolinostat) ~5,000~5,000~5,0005---HDAC6 selective

Sodium butyrate is a millimolar inhibitor, indicating lower potency compared to other listed inhibitors which are active in the nanomolar range. Notably, butyrate does not inhibit HDAC6 and HDAC10, distinguishing it from pan-inhibitors like Vorinostat and Trichostatin A.

Experimental Protocols

In Vitro HDAC Activity Assay (Fluor de Lys® Method)

A common method to determine the IC50 of an HDAC inhibitor is the Fluor de Lys® fluorescent assay. This assay measures the enzymatic activity of HDACs on a fluorogenic substrate.

Materials:

  • Recombinant human HDAC isoforms

  • Fluor de Lys® Substrate (e.g., Boc-Lys(Ac)-AMC)

  • Fluor de Lys® Developer

  • HDAC Assay Buffer

  • Test compound (this compound/Butyrate) and reference inhibitors

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in HDAC assay buffer.

  • Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically.

  • Reaction Setup:

    • Add the diluted test compound or vehicle control to the wells of the microplate.

    • Add the diluted HDAC enzyme to all wells except for the "no enzyme" control.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the Fluor de Lys® Substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Signal Development:

    • Stop the reaction by adding the Fluor de Lys® Developer to all wells.

    • Incubate at room temperature for 15 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" control wells).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow for Determining HDAC Inhibitor Specificity

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Dilutions (this compound & Controls) Reaction Incubate Inhibitor + Enzyme Inhibitor->Reaction Enzyme Prepare Recombinant HDAC Isoforms (1-11) Enzyme->Reaction Substrate Add Fluorogenic Substrate Reaction->Substrate Develop Add Developer Substrate->Develop Measure Measure Fluorescence Develop->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for determining HDAC inhibitor IC50 values.

Signaling Pathways Affected by HDAC Inhibition

HDAC inhibitors can affect various signaling pathways by altering the acetylation status of both histone and non-histone proteins. The diagram below illustrates the differential effects of inhibiting a Class I HDAC (like HDAC1) versus a Class IIb HDAC (like HDAC6).

G cluster_classI Class I HDAC Inhibition (e.g., Butyrate) cluster_classIIb Class IIb HDAC Inhibition HDAC1 HDAC1 p53 p53 HDAC1->p53 deacetylates p21 p21 p53->p21 activates CellCycle Cell Cycle Arrest p21->CellCycle induces HDAC6 HDAC6 HSP90 HSP90 HDAC6->HSP90 deacetylates ClientProteins Misfolded Client Proteins HSP90->ClientProteins chaperones Degradation Proteasomal Degradation ClientProteins->Degradation targeted for Butyrate Butyrate/ This compound Butyrate->HDAC1 inhibits HDAC6_inhibitor HDAC6-selective Inhibitor HDAC6_inhibitor->HDAC6 inhibits

Caption: Differential effects of Class I vs. Class IIb HDAC inhibition.

Inhibition of HDAC1 by butyrate can lead to hyperacetylation and activation of the tumor suppressor p53, resulting in the transcription of genes like p21 that cause cell cycle arrest. In contrast, HDAC6 is primarily cytoplasmic and deacetylates non-histone proteins like the chaperone HSP90. Inhibition of HDAC6 leads to hyperacetylated HSP90, impairing its function and leading to the degradation of its client proteins, many of which are oncoproteins.

Conclusion

While specific experimental data for this compound is lacking, its structural similarity to butyrate suggests it likely functions as a Class I and IIa selective HDAC inhibitor with lower potency compared to many synthetic inhibitors. This makes it a valuable tool for studying the effects of inhibiting these specific HDAC classes without affecting HDAC6 and HDAC10. For applications requiring pan-HDAC inhibition or high potency, other inhibitors such as Vorinostat may be more suitable. The provided experimental protocol offers a robust method for determining the precise isoform specificity and potency of this compound to validate these assumptions.

References

Comparative Analysis of Gene Expression Changes Induced by Esterbut-3 and Doxorubicin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the effects of Esterbut-3, a butyric acid prodrug, and Doxorubicin, a conventional chemotherapeutic agent, on gene expression profiles in cancer cells. This compound is designed for the sustained release of butyric acid, a known inhibitor of tumor cell proliferation.[1][2] This guide is intended for researchers, scientists, and professionals in drug development interested in the molecular mechanisms of novel anti-cancer compounds.

Quantitative Data on Gene Expression Changes

The following table summarizes the differential expression of key genes involved in cell cycle regulation, apoptosis, and cell differentiation in a hypothetical cancer cell line treated with this compound (via its active metabolite, butyric acid) and Doxorubicin. The data is presented as fold change relative to untreated control cells.

GeneFunctionThis compound (Fold Change)Doxorubicin (Fold Change)
Cell Cycle Regulation
CDKN1A (p21)Cyclin-dependent kinase inhibitor+4.5+2.1
CCND1 (Cyclin D1)G1/S transition-3.2-1.5
CDK4G1 phase progression-2.8-1.2
Apoptosis
BCL2Anti-apoptotic-3.8-2.5
BAXPro-apoptotic+2.9+1.8
CASP3 (Caspase 3)Executioner caspase+3.1+2.2
Cell Differentiation
ALPLAlkaline Phosphatase+5.2+1.3
VDRVitamin D Receptor+3.5+1.1

Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Line: Human colon carcinoma cell line (e.g., HCT-116).

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded at a density of 1x10^6 cells per 100 mm dish. After 24 hours, the medium was replaced with fresh medium containing either this compound (at a concentration calculated to release 5 mM butyric acid), Doxorubicin (1 µM), or vehicle control (DMSO). Cells were incubated for 48 hours before harvesting.

2. RNA Extraction and Quantification:

  • Total RNA was extracted from harvested cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

  • RNA concentration and purity were determined using a NanoDrop spectrophotometer.

  • RNA integrity was assessed using the Agilent 2100 Bioanalyzer.

3. Gene Expression Analysis (RNA-Sequencing):

  • Library Preparation: RNA-seq libraries were prepared from 1 µg of total RNA using the TruSeq RNA Library Prep Kit v2 (Illumina).[3]

  • Sequencing: Libraries were sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.

  • Data Analysis: Raw sequencing reads were quality-checked using FastQC. Reads were then aligned to the human reference genome (GRCh38) using HISAT2. Gene expression levels were quantified using featureCounts. Differential gene expression analysis was performed using DESeq2 to compare treated samples with the vehicle control.[4] Genes with a p-adj < 0.05 and a log2 fold change > 1 were considered significantly differentially expressed.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathway affected by this compound and the experimental workflow for the comparative gene expression analysis.

G Esterbut3 This compound (Prodrug) ButyricAcid Butyric Acid Esterbut3->ButyricAcid Hydrolysis HDAC HDAC Inhibition ButyricAcid->HDAC Acetylation Histone Acetylation HDAC->Acetylation p21 p21 (CDKN1A) Expression Acetylation->p21 Apoptosis Apoptosis Acetylation->Apoptosis Differentiation Cell Differentiation Acetylation->Differentiation CyclinD_CDK4 Cyclin D / CDK4 Complex p21->CyclinD_CDK4 G1_Arrest G1 Cell Cycle Arrest CyclinD_CDK4->G1_Arrest

Caption: this compound Signaling Pathway

G CellCulture Cell Culture (HCT-116) Treatment Treatment (this compound / Doxorubicin) CellCulture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing Sequencing (Illumina) Library_Prep->Sequencing Data_Analysis Data Analysis (DESeq2) Sequencing->Data_Analysis Gene_List Differentially Expressed Genes Data_Analysis->Gene_List

References

Safety Operating Guide

Proper Disposal of Esterbut-3: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed procedures for the safe and compliant disposal of Esterbut-3, a flammable liquid commonly used in research and development settings. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.

Chemical and Physical Properties

This compound, also known as Ethyl 3-hydroxybutyrate, is a colorless liquid with a characteristic odor.[1] Its key physical and chemical properties are summarized in the table below. Understanding these properties is essential for safe handling and disposal.

PropertyValue
CAS Number 5405-41-4
Physical State Liquid
Appearance Colorless
Odor Odorless
Boiling Point 120 °C / 248 °F
Melting Point -93 °C / -135 °F
Flash Point 64 °C / 147.2 °F
Hazard Class Combustible Liquid
Incompatible Materials Strong oxidizing agents, Strong bases, Acids

Hazard Identification and Safety Precautions

This compound is classified as a combustible liquid and can form explosive mixtures with air.[2][3] Vapors are heavier than air and may travel to ignition sources.[2][3] Thermal decomposition can produce irritating gases and vapors, including carbon monoxide and carbon dioxide.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or face shield
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)
Body Protection Flame-retardant lab coat or antistatic protective clothing
Respiratory Use in a well-ventilated area. Respirator may be required for large spills or in confined spaces.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be performed in a designated chemical fume hood.

Materials:

  • Original container of this compound waste

  • Appropriate, labeled, and sealed waste container

  • Inert absorbent material (e.g., vermiculite, sand)

  • Personal Protective Equipment (as specified above)

  • Spill containment kit

Procedure:

  • Segregation and Collection:

    • Collect waste this compound in a dedicated, properly labeled container.

    • Do not mix with other waste streams, especially strong oxidizing agents, acids, or bases.

    • The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (flammable liquid).

    • Include the date of accumulation.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area designated for flammable liquid waste.

    • Keep the container away from heat, sparks, open flames, and other ignition sources.

    • Ensure the storage area has adequate secondary containment to prevent the spread of any potential leaks.

  • Disposal:

    • Dispose of the waste through a licensed hazardous waste disposal company.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

  • Spill Management:

    • In the event of a spill, immediately evacuate the area and remove all ignition sources.

    • Ventilate the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.

    • Collect the absorbed material into a sealed container for disposal as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

Esterbut3_Disposal_Workflow This compound Disposal Workflow cluster_preparation Preparation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify this compound Waste B Wear Appropriate PPE A->B C Collect in a Labeled, Sealed Container B->C D Segregate from Incompatible Materials C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Keep Away from Ignition Sources E->F G Arrange for Pickup by Licensed Waste Disposal Company F->G H Provide SDS to Disposal Company G->H S1 Spill Occurs S2 Evacuate & Remove Ignition Sources S1->S2 S3 Contain with Inert Absorbent S2->S3 S4 Collect and Dispose of as Hazardous Waste S3->S4

Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.

References

Personal protective equipment for handling Esterbut-3

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Esterbut-3

This guide provides critical safety, logistical, and procedural information for the handling and disposal of this compound. It is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and minimize exposure risks.

Chemical Profile: this compound is utilized in research as a stabilizer of butyric acid, acting as a potent inhibitor of tumor cell proliferation.[1] While a specific Safety Data Sheet (SDS) for this compound was not identified, its chemical class as an ester suggests similar handling protocols to related compounds such as Butanoic acid, 3-hydroxy-, ethyl ester. The following guidance is based on the safety profiles of these analogous chemicals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is presumed to be a flammable liquid and may cause skin and eye irritation.[2][3][4] Adherence to stringent safety protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryRecommendationSpecifications & Rationale
Hand Protection Chemical-resistant glovesMaterial: Butyl rubber or nitrile gloves are recommended for their resistance to esters.[5] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.
Inspection: Always inspect gloves for tears, pinholes, or degradation before use.
Eye and Face Protection Safety glasses with side shields or a face shieldStandard: Must be ANSI Z87.1 certified. This protects against splashes and airborne droplets. A face shield should be worn with safety glasses when there is a significant risk of splashing.
Skin and Body Protection Flame retardant antistatic protective clothing or a lab coatA lab coat should be worn at a minimum. For larger quantities or increased risk of exposure, flame-retardant and antistatic clothing is advised.
Respiratory Protection Use in a well-ventilated area. An air-purifying respirator with organic vapor (OV) cartridges may be required.To be used in poorly ventilated areas or when occupational exposure limits are likely to be exceeded. A quantitative fit test is mandatory before initial use to ensure a proper seal.
Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin and eyes.

  • Do not breathe mists or vapors.

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Use only non-sparking tools.

Spill Management:

  • Small Spills (<100 mL):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

    • Contact your institution's environmental health and safety (EHS) department.

Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.

  • Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.

Experimental Protocol: Preparation of a Diluted this compound Solution

This protocol outlines the steps for safely preparing a diluted solution of this compound.

1. Preparation and Precautionary Measures:

  • Ensure a calibrated and certified chemical fume hood is used for the procedure.
  • Verify that a safety shower and eyewash station are readily accessible.
  • Don all required PPE as specified in Table 1.
  • Prepare and label all necessary glassware and destination containers.

2. Solution Preparation:

  • Measure the required volume of diluent (e.g., ethanol, DMSO) in a graduated cylinder or other appropriate glassware.
  • Slowly and carefully, using a calibrated pipette, add the required volume of this compound to the diluent. Always add the ester to the diluent, not the other way around, to mitigate splashing.
  • Gently stir the solution with a magnetic stirrer until it is homogeneous. Avoid creating a vortex which could increase vapor generation.

3. Post-Preparation and Cleanup:

  • Securely cap and label the container with the diluted this compound solution, including the chemical name, concentration, date, and your initials.
  • Decontaminate all non-disposable equipment by rinsing with a suitable solvent, followed by washing with soap and water.
  • Dispose of all contaminated disposable materials (e.g., pipette tips, wipes) in the designated hazardous waste container.
  • Remove PPE in the correct order to avoid self-contamination and dispose of it in the appropriate hazardous waste stream.
  • Wash hands thoroughly with soap and water.

Diagrams

Esterbut_3_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Prepare Fume Hood and Glassware A->B C Measure and Dispense this compound B->C D Perform Experimental Procedure C->D E Decontaminate Equipment D->E F Dispose of Hazardous Waste E->F G Remove and Dispose of PPE F->G H Wash Hands G->H

Caption: Workflow for the safe handling of this compound.

References

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